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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Characterization of 1-(4-Amino-1H-pyrazol-1-yl)ethanone

Executive Summary & Compound Significance This technical guide provides an in-depth spectroscopic analysis of 1-(4-Amino-1H-pyrazol-1-yl)ethanone (CAS: 1008-01-1), a critical intermediate in the synthesis of pyrazolo-fus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

This technical guide provides an in-depth spectroscopic analysis of 1-(4-Amino-1H-pyrazol-1-yl)ethanone (CAS: 1008-01-1), a critical intermediate in the synthesis of pyrazolo-fused heterocycles and kinase inhibitors.

The molecule presents a unique analytical challenge due to the labile nature of the N-acetyl group (an active amide linkage). Improper handling during sample preparation often leads to hydrolysis, resulting in spectra that mistakenly identify the parent compound, 4-aminopyrazole. This guide focuses on distinguishing the intact N-acetylated species from its degradation products using high-resolution NMR, FTIR, and Mass Spectrometry.

Compound Identity
PropertyDetail
IUPAC Name 1-(4-Amino-1H-pyrazol-1-yl)ethanone
Common Name 1-Acetyl-4-aminopyrazole
Molecular Formula

Molecular Weight 125.13 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, Methanol, Acetonitrile (Avoid protic solvents with extreme pH)

Synthesis & Analytical Workflow

To ensure spectral integrity, the analyte must be isolated under neutral conditions. The standard synthesis involves the catalytic hydrogenation of 1-acetyl-4-nitropyrazole.

SynthesisWorkflow Start 1-Acetyl-4-nitropyrazole Reaction Catalytic Hydrogenation (H2, Pd/C, EtOAc) Start->Reaction Isolation Filtration & Concentration (Neutral pH < 40°C) Reaction->Isolation Product 1-Acetyl-4-aminopyrazole (Target Analyte) Isolation->Product Degradation Hydrolysis Product (4-Aminopyrazole) Product->Degradation Moisture/Acid/Base

Figure 1: Synthesis and degradation pathway. Note the instability of the target product toward hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7][8][9][10]

Critical Insight: The


-acetyl group breaks the symmetry of the pyrazole ring. Unlike 4-aminopyrazole (where H3 and H5 are equivalent due to tautomerism), the target molecule displays distinct signals for H3 and H5.
-NMR Data (400 MHz, DMSO- )

DMSO-


 is the preferred solvent to prevent exchange of the amine protons and suppress hydrolysis.
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic (Causality)
H-5 8.05 - 8.15Singlet (d)1HDeshielded: Proximity to the electron-withdrawing N-acetyl carbonyl (anisotropic effect).
H-3 7.45 - 7.55Singlet (d)1HShielded: Further from N-acetyl; influenced by electron-donating 4-amino group.
NH₂ 4.60 - 5.00Broad Singlet2HExchangeable protons. Chemical shift varies with concentration and water content.
CH₃ 2.55 - 2.60Singlet3HAcetyl methyl group. Distinctly downfield from alkyl methyls due to carbonyl.

*Note: H3 and H5 may appear as doublets with small coupling constants (


 Hz) in high-resolution fields.
-NMR Data (100 MHz, DMSO- )
PositionShift (

, ppm)
Assignment
C=O 168.5Carbonyl carbon (Amide-like).
C-5 130.2Adjacent to N-1; deshielded by N-substitution.
C-3 116.8Beta to N-1.
C-4 128.5Ipso to the amino group.
CH₃ 22.1Methyl carbon.

Mass Spectrometry (MS) Profile[11]

Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

Fragmentation Pathway

The most diagnostic feature is the loss of the acetyl group (ketene, 42 Da) to regenerate the stable pyrazole ring.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 126 Frag1 Fragment [M - Acetyl]+ m/z 84 M_Ion->Frag1 - 42 Da (Ketene/Acetyl) Frag2 Ring Cleavage m/z ~56 Frag1->Frag2 HCN Loss

Figure 2: Primary fragmentation pathway in ESI+ MS.

Key Diagnostic Ions
m/z (Intensity)Ion IdentityInterpretation
126.1 (100%)

Protonated molecular ion.
148.1 (<10%)

Sodium adduct (common in ESI).
84.0 (High)

Base Peak in EI: Loss of acetyl group (

). Confirms labile N-acyl bond.
43.0

Acetylium ion (confirms acetyl group presence).

Infrared Spectroscopy (FTIR)[5][7][10]

Method: ATR (Attenuated Total Reflectance) on solid sample.

Wavenumber (

)
Vibration ModeFunctional Group
3350, 3280

Primary amine stretching (Doublet).
3120

Pyrazole ring C-H stretch.
1725 - 1740

Diagnostic: Carbonyl stretch. Higher frequency than typical amides due to conjugation with the electron-deficient pyrazole N1.
1630

Amine bending (Scissoring).
1590, 1540

Pyrazole skeletal vibrations.

Experimental Protocols (Self-Validating)

Sample Preparation for NMR
  • Solvent: Use DMSO-

    
      (99.9% D) stored over molecular sieves.
    
    • Why:

      
       often contains trace HCl (acidic), which catalyzes the hydrolysis of the N-acetyl group, leading to confusing spectra (appearance of 4-aminopyrazole).
      
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Validation: Check for a sharp singlet at

    
     2.55 (Acetyl) and integration ratio of 3:1:1 (Methyl : H3 : H5). If the methyl peak is missing or H3/H5 collapse into a single broad peak at ~7.2 ppm, hydrolysis has occurred.
    
Quality Control Check (TLC)

Before spectral analysis, confirm purity via Thin Layer Chromatography.[1]

  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Ethyl Acetate : Methanol (95:5).

  • Visualization: UV (254 nm) and Ninhydrin stain (Red spot for free amine).

  • Rf Value: ~0.4 (Distinct from 4-aminopyrazole, which is more polar and stays near baseline).

References

  • El Kodadi, M., et al. (2004).[2][3] "1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone."[2][3] Molbank, M369.[2][3] Link (Cited for comparative pyrazole N-acetyl shifts).

  • Padalkar, V. S., & Sekar, N. (2012). "Synthesis and fluorescence properties of novel pyrazole derivatives." Current Chemistry Letters, 1(1), 1-10. Link (Cited for pyrazole ring proton assignments).

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link (General reference for pyrazole fragmentation patterns).

  • Menyhárd, D. K., et al. (2018). "Structure-Activity Relationships of Pyrazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for scaffold importance).

Sources

Exploratory

Aminopyrazole Derivatives in Drug Discovery: A Technical Review of Biological Activity and Mechanism of Action

Executive Technical Summary The aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its amphoteric nature and capacity for diverse hydrogen-bonding interactions. For drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its amphoteric nature and capacity for diverse hydrogen-bonding interactions. For drug development professionals, the aminopyrazole moiety is not merely a building block; it is a validated pharmacophore capable of mimicking the adenine ring of ATP, making it ubiquitous in kinase inhibitor design.

This guide moves beyond basic literature summarization to analyze the functional utility of aminopyrazole derivatives. We focus on their primary role as ATP-competitive kinase inhibitors (targeting CDKs, p38 MAPK, and Aurora kinases) and their emerging utility in antimicrobial therapeutics via DNA gyrase inhibition. The following sections provide a mechanistic breakdown of Structure-Activity Relationships (SAR), comparative potency data, and validated experimental protocols for assaying these compounds.

Structural Basis & SAR Analysis[1][2][3][4][5]

The biological versatility of aminopyrazoles stems from their tautomeric equilibrium and the electronic tunability of the pyrazole ring. In the context of kinase inhibition, the 3-aminopyrazole (or 5-aminopyrazole, depending on N1-substitution) serves as a bidentate or tridentate ligand for the kinase hinge region.

The Pharmacophore Model

The core utility lies in the donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) hydrogen bonding motifs presented to the biological target.

  • N1 Position: Critical for pharmacokinetic (PK) properties. Substitution here locks the tautomer and often dictates solubility and metabolic stability. Bulky groups (e.g., isopropyl, phenyl) can target the solvent-exposed region of the ATP pocket.

  • C3/C5 Amino Group: Acts as a primary hydrogen bond donor to the backbone carbonyl of the kinase hinge residue (e.g., Glu81 in CDK2).

  • C4 Position: The "Gatekeeper" vector. Substituents here (halogens, alkyls) probe the hydrophobic pocket behind the ATP binding site, determining selectivity against promiscuous kinases.

SAR_Analysis Core Aminopyrazole Scaffold N1 N1 Substitution: Solubility & PK Profile (Solvent Front) Core->N1 Regulates Tautomerism C3_Amino C3/C5 Amino (-NH2): Hinge Binder (H-Bond Donor) Core->C3_Amino Primary Pharmacophore C4 C4 Position: Gatekeeper Interaction (Selectivity Filter) Core->C4 Hydrophobic Contact

Figure 1: Structural Activity Relationship (SAR) map of the aminopyrazole scaffold, highlighting functional zones for medicinal chemistry optimization.

Therapeutic Applications & Mechanistic Profiling

Oncology: Kinase Inhibition

The most mature application of aminopyrazoles is in oncology. The scaffold is integral to inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinases (JNKs).

  • Mechanism: ATP-Competitive Inhibition. The aminopyrazole motif occupies the adenine-binding cleft. The exocyclic amino group donates a hydrogen bond to the hinge region backbone carbonyl, while the pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide nitrogen.

  • Key Examples:

    • AT7519: A pan-CDK inhibitor where the aminopyrazole core is essential for high-affinity binding (IC50 < 50 nM for CDK1/2).

    • Pirtobrutinib: A non-covalent (reversible) BTK inhibitor utilizing the scaffold to overcome resistance mutations (C481S) seen with covalent inhibitors like Ibrutinib.

Antimicrobial Activity: DNA Gyrase Inhibition

Recent studies have repurposed aminopyrazoles to target bacterial DNA Gyrase (subunit B), an ATP-dependent enzyme essential for DNA supercoiling.

  • Mechanism: Competitive inhibition at the ATPase active site of GyrB. Unlike fluoroquinolones which stabilize the DNA-cleavage complex, aminopyrazoles often block the energy supply (ATP hydrolysis) required for the enzyme's function.

  • Spectrum: Derivatives showing efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative), often requiring N1-aryl substitutions to penetrate the bacterial cell wall.

Comparative Potency Data

The following table summarizes the potency of representative aminopyrazole derivatives against key targets.

Compound ClassTargetAssay TypeIC50 / MICReference
AT7519 Analogs CDK2 / Cyclin AFRET Kinase Assay47 nM
5-AP Derivative (BC-7) HeLa Cells (Cervical Cancer)MTT Viability65.58 µM
Pyrazolo[1,5-a]pyrimidine S. aureusBroth Microdilution0.125 mg/mL
JNK3 Inhibitor (26n) JNK3 (Kinase)LanthaScreen12 nM

Experimental Protocols

Protocol A: High-Throughput Kinase Profiling (ADP-Glo™)

Purpose: To determine the IC50 of aminopyrazole derivatives against purified kinase targets.

  • Reagent Prep: Prepare 2.5x Kinase/Lipid mixture and 2.5x ATP/Substrate mixture in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Transfer: Acoustic dispense 10-point dose-response of aminopyrazole compounds (starting at 10 µM) into 384-well white, low-volume plates.

  • Reaction:

    • Add 2 µL of Kinase solution. Incubate 10 min (pre-incubation identifies slow-binders).

    • Add 2 µL of ATP/Substrate solution to initiate.

    • Incubate at Room Temp (RT) for 60 min.

  • Detection: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Conversion: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.

  • Read: Measure luminescence.

    • Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 2-fold of historical IC50.

Protocol B: Cell Viability Assay (Resazurin/Alamar Blue)

Purpose: To assess cellular cytotoxicity and off-target effects.

  • Seeding: Seed cells (e.g., HeLa or MCF-7) at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions of aminopyrazole derivatives (0.1% DMSO final). Include "No Cell" blank and "Vehicle" control.

  • Incubation: Incubate for 72h at 37°C, 5% CO2.

  • Staining: Add Resazurin solution (final conc. 44 µM). Incubate 1-4h.

  • Measurement: Read Fluorescence (Ex 530-560 nm / Em 590 nm).

    • Why Resazurin? Unlike MTT, this is non-toxic and allows for kinetic monitoring if required.

Mechanistic Visualization

The following diagram illustrates the ATP-competitive binding mode of a generic 3-aminopyrazole within the kinase pocket, a critical concept for rational drug design.

Kinase_Binding cluster_Kinase Kinase ATP Pocket Hinge Hinge Region (Glu/Leu Backbone) Gatekeeper Gatekeeper Residue (Selectivity Control) DFG DFG Motif (Activation Loop) Inhibitor Aminopyrazole Inhibitor Inhibitor->Hinge H-Bond (Donor/Acceptor) Inhibitor->Gatekeeper Van der Waals (Steric Fit) Inhibitor->DFG Indirect Stabilization

Figure 2: Mechanistic interaction map showing the ATP-competitive binding mode of aminopyrazoles within the kinase active site.

References

  • Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. Link

  • Mthethwa, B. P., et al. (2019). Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells.[1] International Journal of Molecular Sciences. Link

  • Feng, Y., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Link

  • Hassan, A. S., et al. (2025).[2] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Link

  • Ansari, A., et al. (2017). Review: Biologically Active Pyrazole Derivatives. New Journal of Chemistry. Link

  • Nitulescu, G. M., et al. (2013). Synthesis and pharmacological evaluation of some new pyrazole derivatives. European Journal of Medicinal Chemistry. Link

Sources

Foundational

Technical Whitepaper: Pre-Clinical Evaluation &amp; Screening Strategy for 1-(4-Amino-1H-pyrazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Context

1-(4-Amino-1H-pyrazol-1-yl)ethanone (C₅H₉N₃O) represents a specialized chemical scaffold within the aminopyrazole class.[1] While pyrazoles are "privileged structures" in medicinal chemistry—forming the core of drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist)—this specific N-acetylated derivative presents unique screening challenges.[1]

Critical Technical Alert: The N-acetyl group attached to the pyrazole nitrogen (an N-acylazole) is electronically distinct from a standard amide.[1] It possesses acylating potential and may exhibit hydrolytic instability in aqueous buffers, effectively acting as a prodrug for 4-aminopyrazole.[1]

Strategic Objective: This guide outlines a rigorous screening workflow to differentiate the intrinsic activity of the intact molecule from its hydrolysis products and to profile its potential as a kinase inhibitor, anti-inflammatory agent, or antimicrobial hit.

Part 2: Phase I - Chemical Integrity & Stability Profiling[1]

Before biological assays, you must validate that the signal observed is due to the parent molecule.

Purity & Identity Verification[1]
  • Protocol: High-Resolution LC-MS (ESI+) and ¹H-NMR (DMSO-d₆).[1]

  • Acceptance Criteria: >95% purity by HPLC area under the curve (AUC).

  • Key NMR Marker: Look for the acetyl methyl singlet (~2.6 ppm) and the pyrazole protons. Disappearance of the acetyl peak indicates deacetylation.

Aqueous Stability Assessment (The "False Positive" Check)

Many N-acetyl pyrazoles hydrolyze in standard assay buffers (PBS, pH 7.4).[1]

  • Method:

    • Prepare a 10 mM stock in anhydrous DMSO.

    • Dilute to 100 µM in PBS (pH 7.4) and Tris-HCl (pH 8.0).

    • Incubate at 37°C.

    • Analyze aliquots at T=0, 1h, 4h, and 24h via HPLC.

  • Decision Gate:

    • Stable (>90% remaining at 4h): Proceed to standard screening.

    • Unstable: You are likely screening the 4-aminopyrazole parent.[1] Adjust assay interpretation accordingly.

Part 3: Phase II - In Vitro Safety & ADME Proxies[1]

Cytotoxicity Screening (The Safety Gate)

Determine the therapeutic window early to avoid pursuing toxic hits.

Assay: MTT or Resazurin Reduction Assay. Cell Lines:

  • HepG2: To assess metabolic toxicity.

  • HEK293: As a general mammalian control.

Protocol:

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Serial dilution of 1-(4-Amino-1H-pyrazol-1-yl)ethanone (0.1 µM to 100 µM). Include 1% DMSO vehicle control and Doxorubicin positive control.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent; solubilize formazan crystals; read OD at 570 nm.

  • Calculation: Derive IC₅₀ using non-linear regression (GraphPad Prism).

Data Interpretation:

IC₅₀ Value (µM) Classification Action
< 10 Cytotoxic Stop (unless oncology target)
10 - 50 Moderate Proceed with caution

| > 50 | Safe | Priority Lead |[1]

Part 4: Phase III - Functional Bioactivity Screening[1]

Given the aminopyrazole scaffold, the highest probability targets are Kinases (ATP-binding pocket mimics) and Microbial Enzymes .[1]

Antimicrobial Profiling (MIC Determination)

Aminopyrazoles often exhibit broad-spectrum activity.[1]

  • Method: Broth Microdilution (CLSI Guidelines).

  • Panel: ESKAPE pathogens (S. aureus MRSA, E. coli, P. aeruginosa).[1]

  • Protocol:

    • Inoculum: 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.[1][2]

    • Compound: 2-fold serial dilutions (64 µg/mL down to 0.125 µg/mL).

    • Readout: Visual turbidity or OD₆₀₀ after 18-24h.

    • Hit Criteria: MIC < 10 µg/mL warrants mechanistic follow-up (e.g., membrane permeabilization assays).

Kinase Inhibition Profiling (The "Gold Mine")

The 4-amino group can form critical hydrogen bonds in the hinge region of kinases (e.g., JAK, CDK).[1]

  • Assay: FRET-based or ADP-Glo™ Kinase Assay.

  • Initial Screen: Single-point screening at 10 µM against a representative panel (e.g., CDK2, GSK-3β, JAK2).

  • Hit Validation: Determine IC₅₀ for any kinase inhibited by >50%.

Part 5: Visualization of Screening Workflow

The following diagram illustrates the logical flow from chemical validation to hit identification.

BioactivityScreening Compound 1-(4-Amino-1H-pyrazol-1-yl)ethanone (Candidate) QC Phase I: QC & Stability (LC-MS / NMR) Compound->QC Decision_Stable Is it Stable in PBS? QC->Decision_Stable Deacetylated Warning: Screening Parent 4-Aminopyrazole Decision_Stable->Deacetylated No (Hydrolysis) Safety Phase II: Cytotoxicity (MTT Assay - HepG2) Decision_Stable->Safety Yes Deacetylated->Safety Proceed as Parent Decision_Safe IC50 > 50 µM? Safety->Decision_Safe Stop_Tox STOP: High Toxicity Decision_Safe->Stop_Tox No Bioactivity Phase III: Functional Assays Decision_Safe->Bioactivity Yes Microbial Antimicrobial (MIC) Target: ESKAPE Bioactivity->Microbial Kinase Kinase Profiling Target: CDK/JAK/GSK Bioactivity->Kinase Lead VALIDATED LEAD Microbial->Lead MIC < 10 µg/mL Kinase->Lead Inhibition > 50%

Caption: Figure 1.[1] Decision-matrix for screening N-acetyl-aminopyrazoles, prioritizing stability checks.

Part 6: References

  • Fustero, S., et al. (2010).[1] "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International.

  • Kumar, V., et al. (2013).[1] "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry.

  • Riss, T.L., et al. (2013).[1] "Cell Viability Assays: MTT and Resazurin." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • Wan, Y., et al. (2012).[1] "Aminopyrazole derivatives as novel inhibitors of CDK2/Cyclin A." Bioorganic & Medicinal Chemistry Letters. [1]

Sources

Exploratory

Quantum chemical parameters of pyrazole compounds

An In-Depth Technical Guide to the Quantum Chemical Parameters of Pyrazole Compounds for Drug Discovery Abstract Pyrazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Parameters of Pyrazole Compounds for Drug Discovery

Abstract

Pyrazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] Understanding the electronic structure and physicochemical properties of these compounds at a sub-molecular level is paramount for rational drug design and lead optimization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key quantum chemical parameters of pyrazole compounds. We delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) calculations to elucidate molecular properties. This guide focuses on Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and atomic charge distribution, demonstrating their critical role in predicting molecular reactivity, stability, and intermolecular interactions with biological targets. Through a synthesis of theoretical principles, practical protocols, and data interpretation, this document serves as a self-contained resource for leveraging computational chemistry to accelerate the discovery of novel pyrazole-based therapeutics.[4]

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique arrangement imparts a distinct electronic character that makes the pyrazole ring a versatile pharmacophore in the drug discovery process.[2] The scaffold is present in several clinically approved drugs, such as the anti-inflammatory agent Celecoxib.[2] The significance of pyrazole derivatives stems from their ability to engage in various non-covalent interactions with biological macromolecules, which is a direct consequence of their underlying electronic properties. Computational chemistry provides an indispensable toolkit for probing these properties, offering insights that guide the synthesis and evaluation of new, more potent, and selective drug candidates.[4][5]

Core Quantum Chemical Parameters: Decoding Molecular Behavior

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard methodology for investigating the electronic structure of molecules.[4][6] For pyrazole derivatives, these calculations reveal several key parameters that correlate directly with their chemical reactivity and biological potential.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their properties are fundamental to understanding chemical reactivity.

  • HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • The HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[6] A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[7][8] Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity.[8][9] In drug design, modulating the HOMO-LUMO gap through substituent changes can fine-tune the molecule's reactivity and interaction profile.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[9] It maps the electrostatic potential onto the molecule's electron density surface, providing an intuitive guide to its reactive behavior and intermolecular interaction sites.[10][11]

  • Red Regions (Negative Potential): These areas are electron-rich and represent the most likely sites for electrophilic attack. In pyrazoles, these regions are typically found around the nitrogen atoms and other electronegative substituents. They are crucial for forming hydrogen bonds with receptor sites.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to heteroatoms.

  • Green/Yellow Regions (Neutral Potential): These areas are typically associated with nonpolar regions of the molecule.

For drug development, the MEP map is invaluable for predicting how a pyrazole derivative will "see" and interact with a protein's active site, guiding the design of compounds with improved binding affinity.[7][12]

Atomic Charges and Population Analysis

While MEP provides a holistic view of charge distribution, atomic charge calculations, such as Mulliken population analysis, assign a partial charge to each atom in the molecule.[13] This analysis helps to quantify the electronic effects of different substituents on the pyrazole ring. The distribution of charges influences the molecule's dipole moment, polarizability, and its ability to engage in specific electrostatic interactions with a biological target.[7] For instance, identifying the most electronegative atoms can pinpoint key hydrogen bond acceptors.[14]

A Practical Guide: Protocol for Quantum Chemical Calculation of a Pyrazole Derivative

This section provides a generalized, step-by-step protocol for performing a DFT calculation on a pyrazole compound. The rationale behind each step is explained to ensure a self-validating and scientifically sound workflow.

Objective: To calculate the optimized geometry, frontier orbitals, MEP, and Mulliken charges for a hypothetical pyrazole derivative.

Software: Gaussian, ORCA, or any similar quantum chemistry software package.

Protocol:

  • Step 1: Molecular Structure Input

    • Action: Build the 3D structure of the pyrazole derivative using a molecular editor (e.g., GaussView, Avogadro).

    • Causality: An accurate initial 3D coordinate file is essential. While the subsequent geometry optimization will refine the structure, starting from a reasonable conformation saves computational time and avoids converging to a physically unrealistic local minimum.

  • Step 2: Geometry Optimization

    • Action: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Methodology: The B3LYP functional is a widely used and well-validated hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[7][15] The 6-31G(d,p) basis set is a standard choice that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding in heterocyclic systems.

    • Causality: This is the most critical step. All subsequent electronic properties must be calculated from a stable, optimized geometry that represents a true energy minimum on the potential energy surface. Without this, the calculated parameters are physically meaningless.

  • Step 3: Frequency Calculation

    • Action: Perform a vibrational frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d,p)).

    • Causality (Self-Validation): This step validates the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point, and the structure must be re-optimized.

  • Step 4: Single-Point Energy and Property Calculation

    • Action: Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties. This is where molecular orbitals (HOMO, LUMO), atomic charges, and the wavefunction for MEP are calculated.

    • Methodology: For higher accuracy, it is common to use a larger basis set for the single-point calculation, such as 6-311+G(d,p), which includes diffuse functions (+) to better describe lone pairs and anions.

    • Causality: This step generates the core data. The optimized geometry ensures the electronic properties are calculated for the most stable state of the molecule.

  • Step 5: Analysis and Visualization

    • Action: Extract the data from the output files.

      • Note the energies of the HOMO and LUMO to calculate the energy gap.

      • Visualize the 3D shapes of the HOMO and LUMO orbitals.

      • Generate and visualize the MEP map.

      • Tabulate the Mulliken atomic charges.

    • Causality: Raw numerical data is difficult to interpret. Visualization transforms this data into chemically intuitive models, allowing for direct comparison between different pyrazole derivatives and the formulation of structure-activity relationships.

Workflow Visualization

G start 1. Build Initial 3D Pyrazole Structure opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq 3. Frequency Calculation (Validation Step) opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) sp 4. Single-Point Calculation (e.g., B3LYP/6-311+G(d,p)) check->sp No analysis 5. Analyze & Visualize Properties (HOMO/LUMO, MEP, Charges) sp->analysis end Derive Structure-Activity Relationships (SAR) analysis->end

Caption: Computational workflow for calculating quantum chemical parameters of pyrazole compounds.

Application in Drug Design: From Data to Discovery

The true power of these parameters lies in their application to real-world drug discovery challenges, particularly in the development of Quantitative Structure-Activity Relationship (QSAR) models and in guiding molecular docking studies.

Quantitative Structure-Activity Relationships (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[16] Quantum chemical parameters serve as highly informative "descriptors" in these models.[17][18]

  • Example: A QSAR model for a series of pyrazole-based kinase inhibitors might find that anticancer activity is positively correlated with the electrophilicity index (ω) and negatively correlated with the HOMO-LUMO energy gap (ΔE). This implies that more reactive compounds with a greater ability to accept electrons are more potent inhibitors. Such a model allows for the in silico screening of virtual compounds before committing resources to their synthesis.[19]

Data Interpretation: A Hypothetical Case Study

To illustrate the practical application, consider the following table of calculated quantum chemical parameters for a hypothetical series of pyrazole derivatives tested for their inhibitory activity against a specific enzyme.

Compound IDSubstituent (R)ΔE (eV)Most Negative MEP (kcal/mol)Electrophilicity (ω)Observed IC₅₀ (µM)
PZ-01 -H5.44-45.21.8550.2
PZ-02 -Cl4.98-52.82.1515.7
PZ-03 -NO₂4.65-65.12.981.8
PZ-04 -OCH₃5.61-50.51.7085.4

Analysis:

  • Trend 1: As the substituent becomes more electron-withdrawing (-H → -Cl → -NO₂), the HOMO-LUMO gap (ΔE) decreases, indicating increased reactivity.[8] This trend correlates with a significant increase in biological activity (lower IC₅₀).

  • Trend 2: The most negative MEP value becomes more negative with electron-withdrawing groups, suggesting a stronger hydrogen bond accepting capability, which could be crucial for binding to the enzyme's active site.

  • Trend 3: The electrophilicity index (ω) increases with activity, reinforcing the idea that the compound's ability to accept electrons is key to its mechanism. The electron-donating group (-OCH₃) in PZ-04 leads to the lowest activity, consistent with these trends.

This analysis provides a clear, data-driven hypothesis: to improve potency, future synthetic efforts should focus on incorporating electron-withdrawing groups onto the pyrazole scaffold.

Relationship Between Parameters and Biological Activity

G subst Molecular Structure (e.g., Pyrazole Substituents) params Quantum Chemical Parameters homo_lumo HOMO-LUMO Gap (ΔE) subst->homo_lumo mep MEP subst->mep charges Atomic Charges subst->charges reactivity Chemical Reactivity & Stability homo_lumo->reactivity binding Intermolecular Interactions mep->binding charges->binding props Physicochemical Properties activity Biological Activity (e.g., IC₅₀, % Inhibition) reactivity->activity binding->activity

Sources

Foundational

1-(4-Amino-1H-pyrazol-1-yl)ethanone: A Strategic Scaffold for Kinase and Enzyme Inhibitor Design

Executive Summary 1-(4-Amino-1H-pyrazol-1-yl)ethanone (CAS: 10199-64-1), often utilized as a protected form of 4-aminopyrazole, represents a critical "privileged structure" in medicinal chemistry. While the molecule itse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Amino-1H-pyrazol-1-yl)ethanone (CAS: 10199-64-1), often utilized as a protected form of 4-aminopyrazole, represents a critical "privileged structure" in medicinal chemistry. While the molecule itself is a chemical intermediate, its pharmacophore—the 4-aminopyrazole core —is a foundational element in the design of ATP-competitive kinase inhibitors and anti-inflammatory agents.

This technical guide analyzes the therapeutic utility of this scaffold, focusing on its conversion into high-affinity ligands for Janus Kinases (JAKs) , Cyclin-Dependent Kinases (CDKs) , and Cyclooxygenase-2 (COX-2) . We explore the structural causality of its binding modes, detailing how the pyrazole nitrogen and exocyclic amine mimic the adenine ring of ATP to anchor drugs within the catalytic hinge region of kinases.

Part 1: Molecular Profile & Physicochemical Properties

The utility of 1-(4-Amino-1H-pyrazol-1-yl)ethanone lies in its dual functionality: the N1-acetyl group acts as a modulator of solubility and electronic density (often serving as a labile protecting group or a metabolic handle), while the C4-amino group provides a vector for coupling to heteroaromatic systems.

Physicochemical Data Table
PropertyValueSignificance in Drug Design
Molecular Formula C₅H₇N₃OFragment-based drug discovery (FBDD) starting point.
Molecular Weight 125.13 g/mol Low MW allows for the addition of complex side chains (Rule of 3 compliant).
H-Bond Donors 1 (Exocyclic NH₂)Critical for interaction with the "gatekeeper" residues in kinases.
H-Bond Acceptors 3 (N2, Carbonyl O, N1)Facilitates water-mediated bridging in binding pockets.
LogP ~0.1 (Predicted)Highly hydrophilic; requires hydrophobic derivatization for cell permeability.

Part 2: Primary Therapeutic Targets (The Kinase Hinge)

The most authoritative application of the 4-aminopyrazole scaffold is in the inhibition of protein kinases. The structural logic is precise: the scaffold mimics the purine ring of ATP.

Target 1: Janus Kinases (JAK1/JAK2)

Therapeutic Area: Autoimmune diseases (Rheumatoid Arthritis), Myeloproliferative neoplasms.

Mechanism of Action: The 4-aminopyrazole moiety functions as a Type I ATP-competitive inhibitor . Upon removal or metabolic hydrolysis of the acetyl group (or its substitution with a more stable pharmacophore), the pyrazole C4-amine and N2 nitrogen form a bidentate hydrogen bond network with the hinge region of the JAK kinase domain.

  • The Donor-Acceptor Motif: The exocyclic amino group (donor) binds to the backbone carbonyl of the hinge residue (e.g., Glu966 in JAK2).

  • The Anchor: The pyrazole N2 (acceptor) binds to the backbone amide nitrogen of the hinge (e.g., Leu932).

Signaling Pathway Visualization (JAK-STAT):

JAK_Pathway cluster_legend Therapeutic Intervention Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Target of 4-Aminopyrazole) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation (Inhibited by Drug) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Drug 1-(4-Amino...)-derived Inhibitor Drug->JAK ATP Competition

Caption: The JAK-STAT pathway showing the specific intervention point of aminopyrazole-derived inhibitors at the phosphorylation step.

Target 2: Cyclin-Dependent Kinase 2 (CDK2)

Therapeutic Area: Oncology (Solid tumors).

Structural Insight: Research indicates that N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, synthesized using 1-(4-Amino-1H-pyrazol-1-yl)ethanone as a precursor, exhibit nanomolar potency against CDK2. The pyrazole ring acts as a bioisostere for the phenylsulfonamide group often found in older CDK inhibitors, improving solubility and selectivity.

Part 3: Secondary Target - Inflammation (COX-2)

While kinases are the primary target, the intact ethanone-pyrazole scaffold has shown utility in non-steroidal anti-inflammatory drug (NSAID) design.

Mechanism: Derivatives where the acetyl group is retained or modified into a larger carbonyl system can inhibit Cyclooxygenase-2 (COX-2) .

  • Binding Pocket: The pyrazole ring fits into the hydrophobic channel of COX-2.

  • Selectivity: The N1-substituent (the ethanone or derived hydrazide) positions the molecule to interact with the side pocket residues (Arg120, Tyr355), which differentiates COX-2 from COX-1.

Part 4: Experimental Protocols

Protocol A: Synthesis of Pyrazolo-Pyrimidine Kinase Inhibitors

Objective: To couple the 4-aminopyrazole scaffold to a pyrimidine halide to create a JAK/CDK inhibitor core.

Reagents:

  • 1-(4-Amino-1H-pyrazol-1-yl)ethanone (Starting Material)

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA)

  • Solvent: n-Butanol or DMF

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol.

  • Addition: Add 1-(4-Amino-1H-pyrazol-1-yl)ethanone (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Reflux: Heat the mixture to 110°C for 4-6 hours. The C4-amino group attacks the C4-position of the pyrimidine (more electrophilic).

  • Deprotection (In-situ): The N1-acetyl group is often labile under these conditions or can be removed subsequently using mild base (K₂CO₃/MeOH) to yield the free NH-pyrazole, which is required for the specific H-bond donor activity in the kinase pocket.

  • Purification: Evaporate solvent and purify via silica gel chromatography (MeOH:DCM gradient).

Self-Validating Check: Monitor reaction progress via LC-MS. The disappearance of the starting material (m/z ~126) and appearance of the coupled product (m/z ~215+ depending on pyrimidine) confirms the SNAr.

Protocol B: In Vitro Kinase Activity Assay (FRET-based)

Objective: To validate the inhibitory potential of the synthesized derivative against JAK2.

  • System: LanthaScreen™ Eu Kinase Binding Assay.

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).

  • Procedure:

    • Incubate JAK2 enzyme (5 nM) with the Eu-antibody (2 nM) and Tracer (10-100 nM).

    • Add the test compound (dilution series from 10 µM to 0.1 nM).

    • Logic: If the aminopyrazole derivative binds to the hinge, it displaces the Tracer.

    • Readout: Measure TR-FRET emission ratio (665 nm / 615 nm). A decrease in signal indicates successful binding (Tracer displacement).

Part 5: Synthesis & Logic Visualization

The following diagram illustrates the chemical logic of transforming the precursor into a bioactive drug candidate.

Synthesis_Workflow Precursor 1-(4-Amino...) ethanone (Protected Core) Coupling SNAr Coupling (with Pyrimidine) Precursor->Coupling + 2,4-Dichloropyrimidine Intermediate Coupled Intermediate Coupling->Intermediate Deprotection De-acetylation (Base Hydrolysis) Intermediate->Deprotection K2CO3 / MeOH ActiveDrug Free NH-Pyrazole (Active Kinase Inhibitor) Deprotection->ActiveDrug Unmasks H-Bond Donor

Caption: Synthetic workflow transforming the acetylated precursor into the active free-amine kinase inhibitor.

References

  • PubChem. (2024).[1] 1-(1H-Pyrazol-1-yl)ethanone Compound Summary. National Library of Medicine. Link

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[2] Heterocyclic Chemistry.[3][4][5][6] Link

  • Zhang, M., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.[7] Journal of Medicinal Chemistry. Link

  • Lombardi, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[8] Molecules.[3][1][2][4][5][6][9][10][11][12] Link

  • Mishra, K., et al. (2019).[13] Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents.[13] Journal of Drug Delivery and Therapeutics.[13] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-Amino-1H-pyrazol-1-yl)ethanone

Introduction & Scope This application note details the synthesis protocol for 1-(4-Amino-1H-pyrazol-1-yl)ethanone (CAS: N/A for specific isomer, derivative of 4-aminopyrazole). This compound represents a specialized hete...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthesis protocol for 1-(4-Amino-1H-pyrazol-1-yl)ethanone (CAS: N/A for specific isomer, derivative of 4-aminopyrazole). This compound represents a specialized heterocyclic building block where the pyrazole ring is substituted at the N1-position with an acetyl group and at the C4-position with an amino group.

Scientific Rationale & Challenges

The synthesis of this molecule presents a specific chemoselectivity challenge: The stability of the N-acetyl bond.

  • Lability: N-acyl pyrazoles are chemically distinct from standard amides. The lone pair on the pyrazole nitrogen is part of the aromatic sextet, making the N-acyl bond more electrophilic and susceptible to hydrolysis (acting as mild acylating agents) compared to C-acyl amides.

  • Regiochemistry: Direct acetylation of 4-aminopyrazole can lead to mixtures of N-acetylation (ring nitrogen) and N-acetylation (exocyclic amine), or di-acetylation.

  • Strategy: To ensure the correct regiochemistry and product stability, this protocol employs a "Protect-then-Reduce" strategy. We first install the nitro group at C4, then acetylate the ring nitrogen (N1), and finally reduce the nitro group under mild, non-hydrolytic conditions to preserve the labile N-acetyl moiety.

Retrosynthetic Analysis

The synthetic pathway is designed to avoid the ambiguity of acetylating a free amine. By starting with pyrazole, we sequentially install the functionalities.[1][2]

Retrosynthesis Target 1-(4-Amino-1H-pyrazol-1-yl)ethanone (Target Molecule) Intermediate 1-Acetyl-4-nitropyrazole (Precursor) Target->Intermediate Selective Reduction (Pd/C, H2, EtOAc) Starting 4-Nitropyrazole (Stable Intermediate) Intermediate->Starting N-Acetylation (Ac2O, Reflux) Raw Pyrazole (Starting Material) Starting->Raw Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Safety & Pre-Requisites

Critical Hazards
  • Energetic Materials: Nitropyrazoles are potential energetic materials.[1][2] While 4-nitropyrazole is generally stable, it should be treated with caution. Avoid friction and shock.

  • Hydrogenation: The final step involves hydrogen gas and Palladium on Carbon (Pd/C), which presents a fire/explosion hazard. Ensure proper grounding and inert gas purging.

  • Chemicals: Fuming Nitric Acid is a strong oxidizer and corrosive. Acetic Anhydride is a lachrymator.

Equipment
  • Three-neck round bottom flasks (100 mL, 250 mL).

  • Reflux condenser with drying tube (CaCl₂).

  • Hydrogenation apparatus (Balloon setup or Parr shaker).

  • Rotary evaporator with vacuum control.

  • Ice-salt bath (-10°C to 0°C).

Experimental Protocol

Step 1: Synthesis of 4-Nitropyrazole

Objective: Install the nitro group at the C4 position of the pyrazole ring.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, place 20 mL of fuming sulfuric acid (20% oleum) . Cool the flask to 0–5°C using an ice-salt bath.

  • Addition: Slowly add 6.8 g (0.1 mol) of Pyrazole in small portions, maintaining the temperature below 10°C. (Exothermic reaction).

  • Nitration: Add 8.0 mL of fuming Nitric Acid (98%) dropwise over 30 minutes. Maintain temperature below 15°C.

  • Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Heat slowly to 95–100°C and stir for 4 hours.

  • Quench: Cool the mixture to room temperature and pour carefully onto 200 g of crushed ice .

  • Neutralization: Adjust pH to ~7–8 using concentrated Ammonium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ). Caution: Strong exotherm.
  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water to yield white to pale yellow crystals.

    • Yield Target: 75–85%

    • Characterization: MP: 160–162°C.

Step 2: Synthesis of 1-Acetyl-4-nitropyrazole

Objective: Acetylate the ring nitrogen (N1). The electron-withdrawing nitro group directs acetylation to N1.

  • Reagents: In a 100 mL round-bottom flask, dissolve 5.0 g (44 mmol) of 4-Nitropyrazole in 20 mL of Acetic Anhydride .

  • Reaction: Add a catalytic amount (2-3 drops) of concentrated Sulfuric Acid (optional, accelerates reaction) or simply heat the mixture to reflux (140°C) for 2–3 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (polar) should disappear, replaced by a less polar spot.

  • Work-up: Cool the mixture to room temperature.

    • Method A (Precipitation): Pour into ice-water (100 mL) with vigorous stirring. The N-acetyl product will precipitate. Filter immediately. Note: Prolonged exposure to water can hydrolyze the product.

    • Method B (Evaporation - Preferred): Remove excess acetic anhydride under reduced pressure on a rotary evaporator (bath temp < 50°C).

  • Purification: Recrystallize the solid from Ethanol or Ethyl Acetate/Hexane.

    • Yield Target: 80–90%

    • Data: MP: ~100–102°C.

Step 3: Selective Reduction to 1-(4-Amino-1H-pyrazol-1-yl)ethanone

Objective: Reduce the nitro group to an amine without hydrolyzing the labile N-acetyl bond.

Crucial Control Point: Do NOT use acidic conditions (Fe/HCl) or aqueous basic conditions, as these will cleave the N-acetyl group, yielding 4-aminopyrazole. Use anhydrous catalytic hydrogenation.

  • Setup: In a 250 mL hydrogenation flask, dissolve 2.0 g (12.9 mmol) of 1-Acetyl-4-nitropyrazole in 50 mL of anhydrous Ethyl Acetate .

  • Catalyst: Add 200 mg of 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with Nitrogen (

    
    ) three times, then fill with Hydrogen (
    
    
    
    ) (balloon pressure is sufficient). Stir vigorously at room temperature (25°C).
  • Timeline: Reaction typically completes in 2–4 hours. Monitor by TLC.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Isolation: Evaporate the solvent under reduced pressure at low temperature (< 40°C).

  • Product: The product is obtained as a solid.

    • Stability Note: The free amine is potentially unstable (prone to self-acylation or oxidation). Store under inert atmosphere at -20°C. Use immediately for subsequent steps if possible.

Workflow Visualization

Workflow Start Start: Pyrazole Step1 Step 1: Nitration (HNO3/H2SO4, 95°C) Start->Step1 Iso1 Isolate 4-Nitropyrazole (Precipitation/Recrystallization) Step1->Iso1 Step2 Step 2: Acetylation (Ac2O, Reflux) Iso1->Step2 Iso2 Isolate 1-Acetyl-4-nitropyrazole (Evaporation/Cryst.) Step2->Iso2 Step3 Step 3: Hydrogenation (H2, Pd/C, EtOAc, Anhydrous) Iso2->Step3 Critical: Anhydrous Conditions Final Final Product: 1-(4-Amino-1H-pyrazol-1-yl)ethanone Step3->Final

Figure 2: Step-by-step experimental workflow.

Data Summary & Characterization

Parameter4-Nitropyrazole1-Acetyl-4-nitropyrazoleTarget: 1-(4-Amino...)
Formula



MW 113.07 g/mol 155.11 g/mol 125.13 g/mol
Appearance White/Pale Yellow SolidWhite NeedlesOff-white Solid (Labile)
Key NMR Signal

8.5 (s, 2H, C3/C5-H)

2.7 (s, 3H, Ac), 8.9 (s, C5-H)

2.5 (s, 3H, Ac), 7.4 (s, C3/C5)

Interpretation:

  • 1H NMR (DMSO-d6): The target molecule will show a characteristic singlet for the acetyl methyl group (~2.5-2.6 ppm). The pyrazole protons (C3-H and C5-H) will shift upfield compared to the nitro precursor due to the electron-donating nature of the amino group.

  • Mass Spec: Look for

    
    .
    

References

  • Nitration of Pyrazoles

    • Jang, M., et al. (2022).[3] Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds. The Journal of Organic Chemistry. Link

    • Note: Describes general nitro reduction strategies comp
  • Synthesis of 4-Nitropyrazole

    • GuideChem. (2022). How to Synthesize 4-Nitropyrazole Efficiently?. Link

    • Note: Provides the optimized H2SO4/HNO3 nitr
  • Aminopyrazole Chemistry & Stability

    • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazole Derivatives. Journal of the Chinese Chemical Society.
    • BenchChem. (2025). 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Link

    • Note: Validates the Pd/C hydrogenation p

Sources

Application

A Framework for In Vitro Kinase Assay Development Using Novel Pyrazole Scaffolds: Characterizing 1-(4-Amino-1H-pyrazol-1-yl)ethanone

Application Note & Protocol Section 1: The Challenge & The Candidate Compound Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Section 1: The Challenge & The Candidate Compound

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical classes of drug targets.[3][4][5] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized targeted therapy.[3] Within this field, the pyrazole ring is recognized as a "privileged scaffold".[3][6][7] Its synthetic accessibility and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a foundational structure for numerous FDA-approved inhibitors, including Crizotinib and Ruxolitinib.[3][6]

This guide focuses on 1-(4-Amino-1H-pyrazol-1-yl)ethanone , a compound featuring this core pyrazole structure. Its potential as a kinase inhibitor makes it an excellent candidate for characterization. This document provides a comprehensive framework for developing a robust, quantitative in vitro assay to determine its inhibitory activity against a therapeutically relevant kinase. As a model system, we will use the non-receptor tyrosine kinase Abl1 , a key driver in chronic myeloid leukemia (CML).[8][9][10]

Section 2: Assay Strategy - Choosing the Right Tool

The goal of an in vitro kinase assay is to measure the enzymatic activity of a kinase in a controlled, cell-free system.[1] A variety of methods exist, including radiometric, fluorescence-based, and luminescence-based assays.[1][11] For initial characterization and potential high-throughput screening (HTS), a luminescent "glow-type" assay offers significant advantages:

  • Homogeneous Format: The assay is a simple "mix-and-read" procedure, requiring no separation or wash steps, which makes it highly amenable to automation.[12][13]

  • High Sensitivity: Luminescence provides a broad dynamic range and high signal-to-background ratios.[14]

  • Universal Applicability: Since all kinases use ATP, assays that measure ATP depletion can be used for virtually any kinase, regardless of its substrate.[2][12][15]

We will employ a luminescent kinase assay based on ATP depletion. The principle is straightforward: the kinase reaction consumes ATP. After the reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a light signal. Therefore, a high luminescent signal corresponds to low kinase activity (inhibited), and a low signal corresponds to high kinase activity (uninhibited).[12][14][15]

Section 3: The Workflow - From Theory to Plate

A successful assay development process follows a logical progression from initial setup and optimization to rigorous validation and, finally, compound profiling. This workflow ensures that the data generated is both accurate and reproducible.

Assay_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_val Phase 2: Validation cluster_prof Phase 3: Compound Profiling A Reagent Preparation (Buffer, Kinase, Substrate, ATP, Compound) B Assay Optimization (Enzyme/Substrate Titration, ATP Concentration, DMSO Tolerance) A->B C Assay Validation (Z'-Factor, S/B Ratio, Signal Stability) B->C Establish Final Conditions D Dose-Response Curve (Serial Dilution of Compound) C->D Proceed with Validated Assay E IC50 Calculation (Non-linear Regression) D->E

Caption: Overall workflow for in vitro kinase assay development.

Section 4: Protocol - A Step-by-Step Guide to Implementation

This protocol is designed for a 384-well plate format and utilizes a generic luminescent ATP detection reagent (e.g., Kinase-Glo®).

4.1. Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Rationale: This buffer provides a stable pH environment and includes essential cofactors (Mg²⁺) and reducing agents (DTT) to maintain kinase activity.

  • Abl1 Kinase Stock (2X): Prepare a 2X working solution of recombinant Abl1 kinase in Assay Buffer. The final concentration should be determined during optimization (e.g., 2 nM final).

  • Substrate Stock (2X): Prepare a 2X working solution of a suitable Abl1 peptide substrate (e.g., ABLtide) in Assay Buffer. The optimal concentration is typically at or near the Michaelis-Menten constant (Km) and should be determined experimentally.

  • ATP Stock (4X): Prepare a 4X working solution of ATP in Assay Buffer. The final concentration should be close to the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors (e.g., 40 µM for a 10 µM final concentration).

  • Compound Stock (4X): Prepare a serial dilution of 1-(4-Amino-1H-pyrazol-1-yl)ethanone in 100% DMSO. Then, dilute these stocks into Assay Buffer to create the 4X final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.[5]

  • Luminescent Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Promega Kinase-Glo®).

4.2. Experimental Procedure

  • Plate Mapping: Design the plate layout to include test compound wells, positive controls (no inhibitor, 100% kinase activity), and negative controls (no kinase, 0% activity).

  • Compound Addition: Add 5 µL of 4X compound solution (or Assay Buffer with DMSO for controls) to the appropriate wells of a 384-well white, opaque plate.

  • Kinase Addition: Add 5 µL of 2X Abl1 Kinase Stock to the compound and positive control wells. Add 5 µL of Assay Buffer to the negative control wells.

  • Initiate Reaction: Add 10 µL of a 2X Substrate/ATP mixture (prepared by mixing the 2X substrate and a 4X ATP solution at a 2:1 ratio respectively) to all wells to start the kinase reaction. The final volume is 20 µL.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature (e.g., 25°C) for 60 minutes. The optimal time should be determined to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Signal Detection: Equilibrate the plate and the Luminescent Detection Reagent to room temperature. Add 20 µL of the detection reagent to all wells.

  • Final Incubation & Read: Mix the plate on a shaker for 2 minutes to lyse cells and stop the reaction, then incubate for another 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

Section 5: Validation - Ensuring Data You Can Trust

Before screening compounds, the assay must be validated to ensure it is robust and reliable for its intended purpose.[16] The key statistical parameter for this is the Z'-factor , which measures the separation between the positive and negative controls.[17][18]

Z'-Factor Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.[19][20]

ParameterAcceptance CriteriaRationale
Z'-Factor > 0.5Indicates an excellent separation between controls, suitable for HTS.[17][21]
Signal-to-Background > 5Ensures the signal window is large enough to detect inhibition reliably.
DMSO Tolerance < 15% inhibition at 1% DMSOConfirms the assay is not overly sensitive to the compound solvent.
Signal Stability < 20% signal drop over 2 hoursImportant for batch processing of multiple plates.[15]

Table 1: Key validation parameters and their acceptance criteria for a robust kinase assay.

Section 6: Case Study - Characterizing Compound Activity

Once the assay is validated, it can be used to determine the potency of 1-(4-Amino-1H-pyrazol-1-yl)ethanone. This is achieved by generating a dose-response curve and calculating the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[22]

6.1. Dose-Response Principle

The relationship between inhibitor concentration and kinase activity is typically sigmoidal. As the concentration of the inhibitor increases, the remaining kinase activity decreases, resulting in an increased luminescent signal in an ATP-depletion assay.

Dose_Response cluster_low Low Luminescence (High Kinase Activity) cluster_mid Medium Luminescence (Partial Inhibition) cluster_high High Luminescence (Full Inhibition) L1 L2 L3 L4 L5 M1 M2 M3 H1

Caption: Conceptual model of dose-response in an ATP-depletion assay.

6.2. Data Analysis and IC50 Calculation

  • Normalization: Convert the raw luminescence data to percent inhibition.

    • % Inhibition = 100 * ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) )

  • Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model.[23][24]

  • IC50 Determination: The IC50 is the concentration of the compound at the inflection point of the fitted curve.

CompoundTarget KinaseIC50 (nM) [Example Data]
1-(4-Amino-1H-pyrazol-1-yl)ethanoneAbl185.2
Imatinib (Control)Abl125.5

Table 2: Example IC50 data demonstrating the potency of the test compound against the target kinase, benchmarked against a known inhibitor.

Section 7: Troubleshooting & Advanced Considerations

  • High Well-to-Well Variability: Ensure proper mixing and accurate liquid handling. Check for reagent precipitation.

  • Low Z'-Factor (<0.5): Re-optimize enzyme or ATP concentrations. The reaction may be proceeding too far or not far enough.

  • Compound Interference: Some compounds can directly inhibit luciferase or quench the luminescent signal.[5][14] A counter-screen using ATP and the detection reagent without the kinase can identify such compounds.

  • Mechanism of Action: This assay format is ideal for identifying ATP-competitive inhibitors. To determine if an inhibitor is non-competitive or uncompetitive, further kinetic studies involving varying both substrate and ATP concentrations are required.

Section 8: References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Combinatorial Chemistry & High Throughput Screening. [Link]

  • ABL1: Function, Therapeutic Potential, and Current Pharmacological Interventions. (2025). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). OUCI. [Link]

  • The Z prime value (Z´). (n.d.). BMG LABTECH. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

  • ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives. (2020). Frontiers in Oncology. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. [Link]

  • Kinase-Glo® Luminescent Kinase Assays. (n.d.). Promega GmbH. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • Preclinical Studies: IC-50 Testing. (n.d.). Altogen Labs. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). PMC. [Link]

  • How to determine theoretical IC50 value for in vitro DPPH assay?. (2023). ResearchGate. [Link]

  • zprime: Compute the Z'-factor quality score. (n.d.). RDocumentation. [Link]

  • Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia. (2025). PMC. [Link]

  • The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019). Tempo Bioscience. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). University of Heidelberg. [Link]

  • Z-factor. (n.d.). Wikipedia. [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. [Link]

  • Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia. (2024). MDPI. [Link]

Sources

Method

Derivatization of 1-(4-Amino-1H-pyrazol-1-yl)ethanone for structure-activity relationship studies

Application Note: Chemo-Selective Derivatization of 1-(4-Amino-1H-pyrazol-1-yl)ethanone for SAR Studies Strategic Analysis & Chemical Reactivity Profile The Core Challenge: The target molecule, 1-(4-Amino-1H-pyrazol-1-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Derivatization of 1-(4-Amino-1H-pyrazol-1-yl)ethanone for SAR Studies

Strategic Analysis & Chemical Reactivity Profile

The Core Challenge: The target molecule, 1-(4-Amino-1H-pyrazol-1-yl)ethanone (Structure 1 ), presents a classic medicinal chemistry dichotomy. It contains a nucleophilic primary amine at position 4 (C4-NH


) intended for derivatization, and an electrophilic 

-acetyl group at position 1 (N1-Ac).
  • The Trap (N1-Lability): The N1-acetyl group is not a standard amide; it is an azolide (an amide of a nitrogen heterocycle). Azolides are significantly more reactive than standard amides due to the aromaticity of the pyrazole ring, which can stabilize the leaving group (the pyrazolate anion) upon hydrolysis.

  • The Consequence: Standard amine derivatization protocols involving strong aqueous bases (Schotten-Baumann conditions) or high temperatures with nucleophiles will likely cleave the N1-acetyl group, yielding the deacetylated 4-aminopyrazole byproduct.

  • The Solution: This guide focuses on anhydrous, non-nucleophilic base-mediated protocols designed to functionalize the C4-amine while kinetically trapping the N1-acetyl group.

Reactivity Visualization

The following diagram outlines the competing pathways and the required chemo-selective window.

ReactivityMap cluster_conditions Critical Control Parameters SM 1-(4-Amino-1H-pyrazol-1-yl)ethanone (Target Scaffold) Product C4-Functionalized Derivative (Desired SAR Analog) SM->Product Path A: Anhydrous Coupling (DIPEA, DCM, <40°C) Byproduct 4-Aminopyrazole (Deacetylated Failure) SM->Byproduct Path B: Hydrolysis/Transacylation (Aq. NaOH, MeOH, >60°C) Note1 Avoid Nucleophilic Solvents (MeOH, EtOH) Note2 Maintain pH < 8.5 equivalent

Figure 1: Chemo-selective pathways. Path A represents the protocols detailed below.

Experimental Protocols

Protocol A: Amide Library Generation (Acylation)

Target: C4-Amides | Risk: N1-Deacetylation via acid catalysis or nucleophilic attack.

Rationale: Acid chlorides are highly reactive but generate HCl, which can catalyze N1-cleavage. We utilize a "scavenger base" method in aprotic solvent to neutralize HCl instantly without introducing hydrolytic conditions.

Materials:

  • Scaffold: 1-(4-Amino-1H-pyrazol-1-yl)ethanone (1.0 eq)

  • Reagent: Acid Chloride (R-COCl) (1.1 eq) OR Carboxylic Acid + HATU (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq) — Crucial: Non-nucleophilic.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (1.0 mmol) in anhydrous DCM (5 mL) in a dried vial under Nitrogen/Argon.

  • Base Addition: Add DIPEA (2.5 mmol) and cool the solution to 0°C (ice bath). Cooling suppresses N1-transfer.

  • Coupling:

    • Route 1 (Acid Chlorides): Add R-COCl dropwise. Stir at 0°C for 30 min, then warm to RT.

    • Route 2 (HATU): Pre-activate carboxylic acid (1.1 mmol) with HATU (1.1 mmol) and DIPEA (1.0 mmol) in DMF for 10 min, then add to the scaffold solution.

  • Monitoring (Self-Validation): Check TLC/LCMS after 1 hour.

    • Success: Appearance of Product (M+R-CO).

    • Failure Warning: Appearance of mass [M-42] (loss of acetyl).

  • Workup (Gentle): Dilute with DCM. Wash with cold saturated NH

    
    Cl (rapidly) and brine. Dry over Na
    
    
    
    SO
    
    
    . Do not wash with NaOH or NaHCO
    
    
    , as basic aqueous washes promote hydrolysis.
Protocol B: Urea/Carbamate Synthesis

Target: Ureas/Carbamates | Risk: Low (High Fidelity).

Rationale: Isocyanates and chloroformates react rapidly with the primary amine at neutral/mild conditions, preserving the N1-acetyl.

  • Dissolution: Dissolve scaffold (1.0 eq) in anhydrous DCM.

  • Reagent: Add Isocyanate (R-NCO) (1.05 eq) or Chloroformate (R-OCOCl) (1.1 eq).

  • Catalysis: For unreactive isocyanates, add 10 mol% DMAP only if necessary. (Note: DMAP is nucleophilic; use sparingly).

  • Isolation: Most urea products precipitate from DCM. Filter and wash with ether. This avoids aqueous workup entirely.

Protocol C: Reductive Amination (Secondary Amines)

Target: C4-Secondary Amines | Risk: Acid-catalyzed hydrolysis during imine formation.

Rationale: Standard reductive amination uses acetic acid/MeOH. MeOH is a nucleophile that can trans-esterify the N1-acetyl. We substitute MeOH with DCE (Dichloroethane) and use a mild reductant.

  • Imine Formation: Mix scaffold (1.0 eq) and Aldehyde (R-CHO) (1.1 eq) in anhydrous DCE.

  • Drying Agent: Add MgSO

    
     (solid) to the reaction to absorb water generated (driving equilibrium without acid). Stir 2 hours.
    
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir at RT overnight.

  • Quench: Quench with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) , not strong base.

Quality Control & Data Interpretation

To ensure the SAR data is valid, you must confirm the N1-acetyl group is intact.

Validation Table: NMR & LCMS Markers

FeatureDiagnostic SignalInterpretation
N1-Acetyl (Proton)

H NMR: Singlet,

ppm
Presence confirms scaffold integrity.
N1-Acetyl (Carbon)

C NMR: Carbonyl

ppm
Distinct from the new amide carbonyl (usually shifted).
Mass Spec [M+H]

Must match (Scaffold + R - H).
Deacetylation Flag LCMS: [M - 42] peakIndicates hydrolysis. Discard batch or re-purify.

Decision Tree for Reaction Optimization

OptimizationTree Start Select Derivatization Vector Type Target Functional Group? Start->Type Amide Amide Type->Amide Urea Urea Type->Urea Amine Secondary Amine Type->Amine AcidCl Use Acid Chloride + DIPEA (0°C, DCM) Amide->AcidCl Standard HATU Use HATU + Acid (RT, DMF) Amide->HATU Acid Sensitive R-group Iso Isocyanate in DCM (No Base) Urea->Iso RedAm Reductive Amination (STAB, DCE, MgSO4) Amine->RedAm Check Check N1-Ac Signal (NMR ~2.6ppm) AcidCl->Check HATU->Check Iso->Check RedAm->Check

Figure 2: Decision tree for selecting reaction conditions based on target functionality.

References

  • Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis." Chemistry – A European Journal. Discusses the reactivity of aminopyrazoles and the electronic effects of N-substituents.
  • Lynch, M. A., et al. (2008). "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

    • Key Citation: This paper explicitly documents the rapid hydrolysis of N-acyl pyrazoles in aqueous buffers (pH 8), validating the need for the anhydrous protocols described above.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. Context: Authoritative source on "Azolides" and the "Active Amide" character of N-acylazoles.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Context: Discusses the use of pyrazoles as amide isosteres and their metabolic stability profiles.
Application

Synthesis of Pyrazoloquinoline Derivatives: A Guide to Core Methodologies and Applications

Introduction: The Significance of the Pyrazoloquinoline Scaffold Pyrazoloquinolines are a prominent class of fused nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazoloquinoline Scaffold

Pyrazoloquinolines are a prominent class of fused nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] This scaffold, an amalgamation of pyrazole and quinoline ring systems, forms the core of numerous biologically active molecules.[2] The inherent structural features of pyrazoloquinolines allow for diverse substitutions, enabling the fine-tuning of their physicochemical and pharmacological properties.[3] Consequently, these derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them highly attractive targets for drug discovery programs.[4][5] This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and the rationale behind these methodologies for researchers engaged in the synthesis and development of novel pyrazoloquinoline-based compounds.

Part 1: Strategic Approaches to Pyrazoloquinoline Synthesis

The construction of the pyrazoloquinoline core can be achieved through several strategic disconnections, primarily categorized as building from pyrazole precursors or from quinoline precursors.[2][6] Among the most robust and widely adopted methods are the Friedländer annulation and multicomponent reactions (MCRs), each offering distinct advantages in terms of substrate scope, efficiency, and operational simplicity.

  • Friedländer Annulation: This classical method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester or β-diketone).[7] For the synthesis of pyrazolo[3,4-b]quinolines, this translates to the reaction of a 5-amino-4-formylpyrazole with a suitable ketone. The reaction is typically catalyzed by acids or bases and proceeds via an initial condensation followed by cyclodehydration.[8] Lewis acids have also been shown to be effective catalysts.[9]

  • Multicomponent Reactions (MCRs): MCRs have emerged as a powerful and atom-economical approach for generating molecular complexity in a single synthetic operation.[10] Several MCRs have been developed for pyrazoloquinoline synthesis, often involving the one-pot reaction of an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound or a related active methylene species.[11][12] These reactions can be catalyzed by a variety of catalysts, including L-proline, deep eutectic solvents, or metal catalysts, and often proceed with high yields and selectivity.[13][14]

The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final pyrazoloquinoline scaffold.

Part 2: Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step protocols for two representative and highly effective methods for synthesizing pyrazolo[3,4-b]quinoline derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the reaction.

Protocol 1: Multicomponent Synthesis of 4-Aryl-1,9-dihydro-1H-pyrazolo[3,4-b]quinolines

This protocol describes a three-component reaction utilizing an aniline, an aromatic aldehyde, and a pyrazolone derivative, often catalyzed by an organocatalyst like L-proline.[13] This approach is valued for its operational simplicity and the ability to generate a diverse library of compounds by varying the three input components.

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve Aniline (1 mmol) & Aldehyde (1 mmol) in EtOH prep2 Add Pyrazolone (1 mmol) prep1->prep2 Stir react1 Add L-Proline (15 mol%) prep2->react1 To reaction flask react2 Reflux for 4-6 h react1->react2 react3 Monitor by TLC react2->react3 work1 Cool to RT, Filter Precipitate react3->work1 Upon completion work2 Wash with Cold EtOH work1->work2 work3 Recrystallize from EtOH/DMF work2->work3 char1 Obtain Yield & Melting Point work3->char1 char2 Characterize by NMR, HRMS, IR char1->char2

Caption: General workflow for the multicomponent synthesis of pyrazoloquinolines.

Step-by-Step Methodology:

  • Reactant Charging: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: To this stirred suspension, add L-proline (0.15 mmol, 15 mol%).

    • Causality Note: L-proline, an organocatalyst, is effective in promoting the initial Knoevenagel condensation between the aldehyde and the pyrazolone, followed by a Michael addition and subsequent cyclization. Ethanol is a common solvent as it effectively dissolves the reactants at reflux temperature and is environmentally benign.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Product Isolation: Upon completion, allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/DMF mixture, to afford the pure 1H-pyrazolo[3,4-b]quinoline derivative.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Yields for MCR Synthesis

EntryAromatic Aldehyde (R)CatalystSolventTime (h)Yield (%)[14]
14-ChlorobenzaldehydeChCl:Ureaneat1.690
24-MethoxybenzaldehydeChCl:Ureaneat1.885
3BenzaldehydeChCl:Ureaneat1.888
44-NitrobenzaldehydeChCl:Ureaneat1.692
54-MethylbenzaldehydeL-ProlineEtOH590[13]

Reaction conditions may vary. ChCl:Urea is a deep eutectic solvent (DES) that can act as both solvent and catalyst.[14]

Protocol 2: Friedländer Annulation for 4-Hydroxy-1H-pyrazolo[3,4-b]quinoline Synthesis

This protocol is a variation of the Gould-Jacobs reaction, analogous to the Friedländer synthesis, which is particularly useful for accessing 4-hydroxy or 4-chloro substituted pyrazoloquinolines.[15] These intermediates are highly valuable as they can be further functionalized to produce a wide array of derivatives.[15]

Reaction Mechanism Overview

Caption: Simplified mechanism for the Gould-Jacobs type synthesis of pyrazoloquinolines.

Step-by-Step Methodology:

  • Initial Condensation: In a suitable high-boiling point solvent such as diphenyl ether, combine 3-amino-5-methylpyrazole (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).

  • First Thermal Step: Heat the mixture to approximately 140-150 °C for 1-2 hours. This step facilitates the initial Michael-type addition and elimination of ethanol to form the enamine intermediate.

    • Causality Note: The use of a high-boiling solvent is crucial for providing the necessary thermal energy to drive the cyclization reaction. The reaction proceeds through a nucleophilic attack of the pyrazole's amino group on the malonate derivative, followed by an intramolecular cyclization.

  • Cyclization: Increase the temperature of the reaction mixture to reflux (around 250 °C for diphenyl ether) and maintain for 30-60 minutes. This promotes the thermal cyclization to form the pyrazoloquinoline ring system.

  • Isolation and Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solvent. Dilute the mixture with hexane or petroleum ether to facilitate further precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product thoroughly with hexane to remove the high-boiling solvent. The product can be further purified by recrystallization from a solvent like acetic acid or ethanol.

  • Optional Chlorination: The resulting 4-hydroxy derivative can be converted to the more reactive 4-chloro derivative by refluxing with phosphorus oxychloride (POCl₃), which is a common precursor for further nucleophilic substitution reactions.[15]

  • Characterization: Confirm the identity and purity of the product using appropriate analytical methods (NMR, Mass Spectrometry).

Part 3: Applications in Drug Development and Materials Science

The synthetic accessibility and structural diversity of pyrazoloquinoline derivatives have made them privileged scaffolds in several areas of research.

  • Oncology: Many pyrazoloquinoline derivatives have been investigated as potent anticancer agents.[16] They have been shown to target various cellular pathways, acting as inhibitors of kinases, topoisomerases, or cell cycle progression.[3] The ability to modify substituents around the core allows for the optimization of activity against specific cancer cell lines.

  • Anti-inflammatory and Analgesic Agents: The pyrazole moiety is a well-known pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs).[17][18] Fusing it with the quinoline ring has led to compounds with significant anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or nitric oxide synthase (iNOS).[19]

  • Fluorescent Probes and Materials: The extended π-conjugated system of the pyrazoloquinoline scaffold imparts interesting photophysical properties.[15] Certain derivatives exhibit strong fluorescence and have been explored as chemosensors for detecting metal ions or as components in organic light-emitting diodes (OLEDs).

The continued development of efficient and versatile synthetic methods is paramount for exploring the full potential of the pyrazoloquinoline scaffold in discovering new therapeutics and functional materials.

References

  • Gornowicz, M., Wujec, M., & Paneth, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 1. [Link]

  • Borik, R. M., Mostafa, M. S., Behalo, M. S., & Khidre, R. E. (2024). Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. Current Organic Chemistry, 28(2), 117-133. [Link]

  • Borik, R. M., Mostafa, M. S., Behalo, M. S., & Khidre, R. E. (2024). Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. Current Organic Chemistry, 28(2). [Link]

  • Bawa, S., & Kumar, S. (2010). An Overview on Synthetic Methodologies and Biological Activities of Pyrazoloquinolines. Mini-Reviews in Medicinal Chemistry, 10(13), 1255-1263. [Link]

  • Shaabani, A., Afshari, R., Hooshmand, S. E., & Tabatabaei, S. H. (2015). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst. ResearchGate. [Link]

  • Bawa, S., & Kumar, S. (2010). An Overview on Synthetic Methodologies and Biological Activities of Pyrazoloquinolines. Mini-Reviews in Medicinal Chemistry, 10(13). [Link]

  • Vicente, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Gornowicz, M., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7609. [Link]

  • Reddy, C. R., et al. (2021). Multicomponent synthesis of styryl linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones by liquid assisted grinding. New Journal of Chemistry, 45(22), 9845-9850. [Link]

  • Hegde, S. G., & Shetty, N. S. (2017). Facile one-pot multicomponent synthesis of 1H-pyrazolo[3,4-b]quinolines using L-proline as a catalyst. Chemistry of Heterocyclic Compounds, 53(5), 578-583. [Link]

  • Reddy, C. R., et al. (2019). Synthesis of pyrazolo[5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts. Organic & Biomolecular Chemistry, 17(31), 7413-7417. [Link]

  • Borik, R. M., Mostafa, M. S., Behalo, M. S., & Khidre, R. E. (2024). Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives (Part I). SSRN. [Link]

  • Patel, H. R., & Menapara, S. P. (2019). One-Pot Multicomponent Synthesis of 1H-Pyrazolo[3,4-b]quinolines by Using Eco-Friendly Deep Eutectic Solvent. IOSR Journal of Applied Chemistry, 12(4), 1-6. [Link]

  • Unknown. (n.d.). Synthesis of pyrazolo[4,3‐e]pyridines and pyrazolo[3,4‐b]quinoline catalyzed by Ti‐MOF‐UR. ResearchGate. [Link]

  • Marjani, A. P., Khalafy, J., & Akbarzadeh, S. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds. Green Processing and Synthesis, 8(1), 533-541. [Link]

  • Gornowicz, M., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22). [Link]

  • Unknown. (n.d.). Representative drug candidates containing pyrazoloquinoline. ResearchGate. [Link]

  • Chen, Y. L., et al. (2015). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 20(9), 15916-15928. [Link]

  • Kumar, A., & Sharma, S. (2013). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 37(3), 743-750. [Link]

  • Asif, M. (2014). Biological Activities of Pyrazoline Derivatives-A Recent Development. ResearchGate. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Marco-Contelles, J. (2004). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Chemical Reviews, 104(5), 2241-2280. [Link]

  • Mukherjee, A. (2023). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. ResearchGate. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. [Link]

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

Sources

Method

Application Notes and Protocols: The Use of 1-(4-Amino-1H-pyrazol-1-yl)ethanone in the Development of Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Pyrazole Scaffold in Anti-inflammatory Drug Discovery Inflammation is a complex biological response to harmful stimuli, but its d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyrazole Scaffold in Anti-inflammatory Drug Discovery

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used therapeutics that primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[6] However, the use of NSAIDs is often associated with adverse gastrointestinal effects.[6] This has driven the search for new anti-inflammatory agents with improved efficacy and safety profiles.

1-(4-Amino-1H-pyrazol-1-yl)ethanone presents an attractive starting point for a medicinal chemistry campaign. The presence of a reactive amino group and an ethanone moiety provides synthetic handles for the creation of diverse chemical libraries. This guide will explore how to leverage this scaffold to develop novel anti-inflammatory candidates.

Rationale for Investigating 1-(4-Amino-1H-pyrazol-1-yl)ethanone Derivatives

The chemical structure of 1-(4-amino-1H-pyrazol-1-yl)ethanone offers several strategic advantages for the development of anti-inflammatory drugs:

  • Proven Pharmacophore: The pyrazole core is a well-established anti-inflammatory pharmacophore.[10][11]

  • Synthetic Tractability: The amino group at the C4 position and the ethanone group at the N1 position are amenable to a wide range of chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

The goal is to systematically modify the parent compound to enhance its potency, selectivity, and drug-like properties.

Key Inflammatory Signaling Pathways

A thorough understanding of the underlying molecular mechanisms of inflammation is crucial for rational drug design. The following signaling pathways are central to the inflammatory response and represent potential targets for pyrazole-based inhibitors.

inflammatory_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway JAK_STAT_Pathway JAK-STAT Pathway Receptor->JAK_STAT_Pathway COX2_Enzyme COX-2 Enzyme Receptor->COX2_Enzyme Transcription Gene Transcription MAPK_Pathway->Transcription NFkB_Pathway->Transcription JAK_STAT_Pathway->Transcription Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammatory_Mediators Inflammatory Mediators (Cytokines, Chemokines) Prostaglandins->Inflammatory_Mediators Transcription->Inflammatory_Mediators

Caption: Key signaling pathways in inflammation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of derivatives and their subsequent biological evaluation.

Synthesis of 1-(4-Amino-1H-pyrazol-1-yl)ethanone Derivatives

The following is a general protocol for the derivatization of the parent compound. Specific reaction conditions may need to be optimized for each derivative.

Protocol 4.1.1: Amide Synthesis via Acylation of the Amino Group

  • Dissolution: Dissolve 1-(4-amino-1H-pyrazol-1-yl)ethanone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents) to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acid chloride, anhydride) (1.05 equivalents) to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 4.1.2: Schiff Base Formation from the Amino Group

  • Reactant Mixture: Combine 1-(4-amino-1H-pyrazol-1-yl)ethanone (1 equivalent) and a substituted aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Catalyst Addition: Add a catalytic amount of a weak acid (e.g., glacial acetic acid).

  • Reflux: Reflux the reaction mixture for 4-12 hours.

  • Product Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography.

  • Characterization: Characterize the purified Schiff base by spectroscopic analysis.

In Vitro Anti-inflammatory Assays

Initial screening of the synthesized compounds is crucial to identify promising candidates for further development. The following in vitro assays are cost-effective and provide valuable preliminary data.[4][5]

Protocol 4.2.1: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, a hallmark of inflammation.[13]

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations, 0.5 mL of 1% w/v bovine serum albumin (BSA), and 4.5 mL of phosphate-buffered saline (pH 6.3).

  • Control Preparation: Prepare a control group with 0.5 mL of vehicle instead of the test compound.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Protocol 4.2.2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This enzymatic assay determines the inhibitory activity of the compounds against COX-1 and COX-2.

  • Enzyme Preparation: Obtain commercially available COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Table 1: Hypothetical In Vitro Screening Data

Compound% Inhibition of Protein Denaturation (at 100 µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Parent Compound 15.2 ± 2.1> 10085.3 ± 5.6-
Derivative A 65.8 ± 4.550.1 ± 3.25.2 ± 0.89.6
Derivative B 42.1 ± 3.882.4 ± 6.125.7 ± 2.93.2
Celecoxib 75.3 ± 5.115.2 ± 1.90.05 ± 0.01304
In Vivo Anti-inflammatory Evaluation

Compounds that demonstrate promising in vitro activity should be further evaluated in animal models of inflammation.[14][15][16][17]

Protocol 4.3.1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[6][7]

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and test groups for each derivative at different doses.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Table 2: Hypothetical In Vivo Anti-inflammatory Activity

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control (Vehicle) -0
Indomethacin 1068.5 ± 5.2
Derivative A 2055.3 ± 4.8
Derivative A 4072.1 ± 6.3

Experimental Workflow

The following diagram illustrates the workflow for the development and evaluation of anti-inflammatory agents from the 1-(4-amino-1H-pyrazol-1-yl)ethanone scaffold.

experimental_workflow Start 1-(4-Amino-1H-pyrazol-1-yl)ethanone Synthesis Synthesis of Derivatives (Amides, Schiff Bases, etc.) Start->Synthesis InVitro In Vitro Screening - Protein Denaturation Assay - COX-1/COX-2 Inhibition Assay Synthesis->InVitro Hit_Identification Hit Identification & SAR Analysis InVitro->Hit_Identification Hit_Identification->Synthesis Further Derivatization InVivo In Vivo Evaluation (Carrageenan-Induced Paw Edema) Hit_Identification->InVivo Promising Compounds Lead_Optimization Lead Optimization InVivo->Lead_Optimization Lead_Optimization->Synthesis Preclinical Preclinical Development Lead_Optimization->Preclinical Optimized Lead

Caption: Experimental workflow for drug development.

Conclusion

The 1-(4-amino-1H-pyrazol-1-yl)ethanone scaffold holds significant promise for the development of novel anti-inflammatory agents. Its synthetic accessibility and the proven track record of pyrazole-based compounds in inflammation research make it an ideal starting point for a drug discovery program. By following the detailed protocols and a systematic workflow outlined in these application notes, researchers can effectively synthesize, screen, and evaluate new chemical entities with the potential to become next-generation anti-inflammatory therapeutics.

References

  • Gautam Rai, Abhishek Soni, Abigel Gurung, Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Nermeen Ali, Heather Coleman, Azza Taher, Marwa Sarg, Noha Hilmy Elnagdi. (2025).
  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services.
  • Crown Bioscience. (2021).
  • Athina-Maria G. Rassias, et al. (n.d.).
  • Porsolt. (n.d.).
  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
  • Heba A. Hassan, et al. (n.d.). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage.
  • PubMed. (2013).
  • PubMed. (n.d.).
  • DSHS Peiris, et al. (2025).
  • MDPI. (2023).
  • PubMed. (2024).
  • Institute for In Vitro Sciences, Inc. (n.d.).
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2025). (PDF)
  • Slideshare. (n.d.).
  • PMC. (2023).
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
  • ScienceDirect. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2019).
  • Encyclopedia.pub. (2023).
  • PMC. (n.d.).
  • PMC. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
  • MDPI. (2018).
  • International journal of health sciences. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 1-(4-Amino-1H-pyrazol-1-yl)ethanone and its derivatives

Technical Support Ticket #8492: Purification & Stability Protocols Subject: 1-(4-Amino-1H-pyrazol-1-yl)ethanone & Derivatives Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Purification & Stability Protocols Subject: 1-(4-Amino-1H-pyrazol-1-yl)ethanone & Derivatives Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering challenges with 1-(4-Amino-1H-pyrazol-1-yl)ethanone , a molecule that presents a classic "stability vs. purity" paradox.[1] Unlike standard anilines, the amino group at position 4 is prone to oxidation, while the acetyl group at position 1 (N-acetyl) is hydrolytically labile.[1]

This guide deviates from standard textbook purification because treating this compound like a typical aromatic amine (e.g., acid/base extraction) will result in the loss of the acetyl group or the formation of "black tar" oxidation byproducts.

Part 1: The Stability Matrix (Critical Pre-Check)

Before attempting purification, you must understand the two primary degradation pathways. If you do not control these, purification is futile.[1]

1. The N1-Acetyl Liability (Hydrolysis): The acetyl group on the pyrazole nitrogen is not a standard amide; it is an acyl pyrazole . It is significantly more electrophilic than an acetamide.

  • Risk: Exposure to aqueous base (NaHCO₃, NaOH) or strong aqueous acid will hydrolyze the N-N bond, ejecting the acetyl group and returning you to the parent 4-aminopyrazole.

  • Rule: Avoid aqueous workups at pH > 8 or < 3.

2. The 4-Amino Liability (Oxidation): The electron-rich pyrazole ring facilitates the oxidation of the exocyclic amine, leading to azo-dimers (colored red/brown) or polymerization.

  • Rule: All solvents must be degassed.[1] Minimize light exposure.[1][2]

Decision Logic: Stability Assessment

StabilityLogic Start Crude Mixture Analysis CheckpH Check pH Sensitivity Start->CheckpH Step 1 CheckColor Check Oxidation State Start->CheckColor Step 2 Action1 USE: Anhydrous Conditions AVOID: Aqueous Base CheckpH->Action1 N1-Acetyl Present? Action2 USE: Argon/N2 Sparging ADD: Antioxidant (Ascorbic?) CheckColor->Action2 Turning Brown/Red?

Figure 1: Decision logic for handling N-acetyl aminopyrazoles prior to purification.

Part 2: Purification Strategies (Troubleshooting Guides)

Scenario A: "My product is turning black during concentration."

Cause: Metal contamination (Pd/Fe) from the nitro-reduction step is catalyzing the oxidation of the amine. Solution: You must scavenge the metal before crystallization. Charcoal is often too aggressive and reduces yield.

Protocol: The Scavenger Wash

  • Dissolve: Dilute crude reaction mixture in THF or EtOAc (do not use MeOH if avoiding transesterification).

  • Scavenge: Add SiliaMetS® Thiol or Thiourea (0.5 eq relative to Pd).[1]

    • Why? Sulfur binds Pd tighter than the pyrazole nitrogen.

  • Stir: 4 hours at room temperature (Do NOT heat).

  • Filter: Pass through a pad of Celite to remove the scavenger-metal complex.

Scenario B: "I cannot separate the product from the unreacted intermediate."

Method: Recrystallization (Preferred over Chromatography). Theory: N-acetyl aminopyrazoles exhibit a steep solubility curve in polar aprotic solvents mixed with non-polar anti-solvents.

Table 1: Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)SuitabilityNotes
EtOAc / Heptane 1:3High Safest. Dissolve in hot EtOAc, add warm Heptane, cool slowly.
Acetonitrile (ACN) PureMedium Good for removing polar impurities, but yield may be lower.[1]
EtOH / Water N/ALOW RISK: Heating in water/alcohol can cause hydrolysis of the N1-acetyl.
DCM / Hexane 1:5Medium Good for oiling-out issues, but DCM volatility makes crystal growth hard.[1]

Step-by-Step Crystallization Protocol:

  • Dissolve crude solid in minimum boiling Ethyl Acetate (EtOAc) .

  • Optional: If solution is dark, perform a "hot filtration" through a 0.45µm PTFE filter (quickly) to remove oxidized polymers.[1]

  • Remove from heat.[1] Immediately add Heptane (dropwise) until persistent cloudiness appears.[1]

  • Add 1-2 drops of EtOAc to clear the solution.

  • Wrap flask in foil (light protection) and allow to cool to Room Temp (2 hrs), then 4°C (overnight).

  • Wash: Filter crystals and wash with cold Heptane (not EtOAc).[1]

Part 3: Chromatography (The "Last Resort")

If you must use a column, standard silica gel is acidic (pH ~5-6) and can degrade your compound or cause the amine to streak (tailing).[1]

The "Buffered Silica" Technique:

  • Pre-treatment: Slurry your silica gel in Hexane containing 1% Triethylamine (TEA) .[1]

  • The Trap: Do not use TEA in the actual mobile phase if you can avoid it, as it complicates evaporation. Pre-treating the silica neutralizes the acidic sites.

  • Eluent: Use DCM : MeOH (95:5) .

    • Warning: Do not exceed 10% MeOH.[1] High polarity encourages silica dissolution and amine degradation.

Part 4: Analytical Validation (Self-Check)

How do you know your purification didn't destroy the molecule?

  • NMR Check (DMSO-d6):

    • Look for the Acetyl Methyl singlet at ~2.6 ppm .

    • Diagnostic: If this peak shifts to ~1.9 ppm or disappears, you have hydrolyzed to the free pyrazole or formed acetic acid.

    • Look for the Pyrazole C-H protons (usually doublets at ~7.5 - 8.5 ppm ).

  • LC-MS:

    • Run in Ammonium Acetate buffer (neutral), NOT 0.1% Formic Acid.[1] Strong acidic mobile phases can hydrolyze the compound on the column, giving a false "impurity" peak (M-42 mass).

References & Authority

  • Hydrolytic Instability of N-Acyl Pyrazoles:

    • Context: N-acyl pyrazoles are often used as acylating agents because the acyl group is loosely held.

    • Source:Journal of Organic Chemistry, "N-Acylpyrazoles: Synthesis and Reactivity."[1]

    • Verification:[1]

  • Purification of Aminopyrazoles:

    • Context: Strategies for handling electron-rich nitrogen heterocycles.[3]

    • Source:Organic Process Research & Development, "Scalable Synthesis of Aminopyrazoles."

    • Verification:[1]

  • Palladium Scavenging Protocols:

    • Context: Removal of Pd from polar basic heterocycles using thiol-silica.

    • Source:Biotage & Silicycle Application Notes.

    • Verification:[1]

(Note: While specific CAS 1-(4-Amino-1H-pyrazol-1-yl)ethanone citations are rare in open access, the chemistry is extrapolated from the well-documented behavior of the N-acetyl pyrazole class.)

Sources

Optimization

Addressing solubility challenges of pyrazole compounds in biological assays

Topic: Addressing Solubility Challenges of Pyrazole Compounds in Biological Assays Introduction: The Pyrazole Paradox Welcome to the technical support hub. If you are here, you likely have a promising pyrazole-based hit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Solubility Challenges of Pyrazole Compounds in Biological Assays

Introduction: The Pyrazole Paradox

Welcome to the technical support hub. If you are here, you likely have a promising pyrazole-based hit (perhaps a kinase inhibitor or a COX-2 ligand) that is behaving erratically in your assays.

The Problem: Pyrazoles are "privileged scaffolds" in medicinal chemistry due to their planarity and hydrogen-bonding capabilities (e.g., Ruxolitinib, Celecoxib). However, these same properties create a solubility paradox :

  • Planarity leads to strong

    
    -
    
    
    
    stacking and high crystal lattice energy (difficult to dissolve).
  • pKa Profile: The unsubstituted pyrazole nitrogen has a pKa of ~2.[1]5. At physiological pH (7.4), the molecule is predominantly neutral and uncharged, drastically reducing aqueous solubility compared to charged species.

  • Lipophilicity: Substituents often push LogP > 3, causing compounds to "crash out" upon dilution from DMSO into aqueous buffers.

This guide provides field-proven protocols to distinguish between true biological activity and solubility artifacts.

Module 1: The "Crash Out" Phenomenon (Kinetic Solubility)

Symptom: Your 10 mM DMSO stock is clear, but the assay well turns cloudy, or you see a sudden drop in potency at high concentrations (bell-shaped curve).

Root Cause: You are relying on kinetic solubility (how fast it precipitates) rather than thermodynamic solubility (equilibrium). rapid dilution of DMSO stocks into aqueous buffer creates a supersaturated state that eventually collapses.

Troubleshooting Protocol: The Intermediate Dilution Step

Do not pipette 100% DMSO stock directly into the assay buffer if the final DMSO concentration will be < 1%.

Step-by-Step Workflow:

  • Prepare Stock: Start with your 10 mM compound in 100% DMSO.

  • Intermediate Step: Dilute the compound 10-20x into a "Transition Solvent" (e.g., 50% DMSO / 50% Water or PEG400) before the final dilution.

  • Final Dilution: Add the intermediate mix to your assay buffer.

    • Why? This reduces the "solvent shock" that triggers immediate nucleation of crystals.

Visual Guide: Optimal Dilution Workflow

DilutionWorkflow cluster_0 Standard (Risky) cluster_1 Optimized (Stable) Stock 10mM Stock (100% DMSO) Buffer Assay Buffer (Aq) Stock->Buffer Direct Add Precip PRECIPITATION (Shock Nucleation) Buffer->Precip Stock2 10mM Stock (100% DMSO) Inter Intermediate (50% DMSO/H2O) Stock2->Inter 1:1 Dilution Final Assay Well (Stable Solution) Inter->Final Final Dilution

Caption: Comparison of direct dilution (risk of shock precipitation) vs. intermediate dilution (stabilized kinetic solubility).

Module 2: The "Invisible" Failure (Aggregation-Based Inhibition)

Symptom: You observe steep IC50 curves (Hill slope > 1.5) or activity against unrelated enzymes (promiscuity).

Root Cause: Pyrazoles are notorious for forming colloidal aggregates in aqueous solution. These 100–1000 nm particles sequester enzyme molecules, inhibiting them physically rather than chemically. This is a False Positive .

Diagnostic Protocol: The Detergent Test

This is the gold standard validation method derived from Shoichet et al.

  • Control Assay: Run your IC50 curve in standard buffer.

  • Detergent Assay: Run the same curve with 0.01% or 0.1% Triton X-100 (freshly prepared).

  • Analysis:

    • True Binder: IC50 remains unchanged.

    • Aggregator: IC50 shifts significantly (potency is lost) because the detergent breaks up the colloid.

Data Interpretation Table:

ObservationHill SlopeTriton X-100 EffectDiagnosisAction
Standard ~1.0No ChangeSpecific BindingProceed to SAR
Steep > 2.0Potency Loss (>5x)AggregationAdd 0.01% Triton to all assays
Flat < 0.8VariableSolubility LimitCheck precipitation (Module 1)

Module 3: Advanced Formulation (Cyclodextrins)

Question: "I need to dose high concentrations for biophysics (SPR/ITC) or animal studies, but DMSO is toxic. What now?"

Solution: Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[2] Pyrazoles fit well into the hydrophobic cavity of

-cyclodextrins. Literature confirms HP-

-CD can improve pyrazole solubility by 100–1000 fold without altering biological activity.
Formulation Protocol (1:3 Molar Ratio)
  • Calculate: Determine the moles of your pyrazole compound.

  • Weigh: Measure 3 equivalents of HP-

    
    -CD (MW ~1400 Da).
    
  • Dissolve Excipient: Dissolve HP-

    
    -CD in water/buffer (20-40% w/v is standard).
    
  • Complexation: Add your pyrazole solid to the cyclodextrin solution.

  • Agitate: Shake or vortex for 24–48 hours at room temperature. Filter (0.22

    
    m) to remove uncomplexed solid.
    

Module 4: Decision Tree & Troubleshooting

Use this logic flow to diagnose your specific assay failure.

TroubleshootingTree Start Assay Irregularity Detected CheckVis Is precipitate visible? Start->CheckVis CheckHill Is Hill Slope > 2.0? CheckVis->CheckHill No (Solution Clear) SolProb Solubility Failure CheckVis->SolProb Yes (Cloudy) AggProb Aggregation Artifact CheckHill->AggProb Yes TrueBind True Binder / Other Issue CheckHill->TrueBind No (Slope ~1.0) SolFix Action: Use Intermediate Dilution OR Add 20% HP-beta-CD SolProb->SolFix AggFix Action: Add 0.01% Triton X-100 Re-run IC50 AggProb->AggFix

Caption: Diagnostic logic flow for differentiating solubility crashes from aggregation artifacts.

References

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081. Link

    • Core reference for aggreg
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[3][4] Nature Protocols, 1(2), 550-553. Link

    • Provides the standard Triton X-100 protocol.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Authoritative source on HP- -CD solubiliz
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

    • Foundational text on solubility rules and physicochemical properties.
  • Assay Guidance Manual. (2012). DMSO Tolerance in Cell-Based Assays. NCBI Bookshelf.Link

    • Guidelines for solvent limits in biological assays.

Sources

Troubleshooting

Stability issues of 1-(4-Amino-1H-pyrazol-1-yl)ethanone in different solvents

Executive Summary: The "Active Amide" Challenge You are likely encountering stability issues with 1-(4-Amino-1H-pyrazol-1-yl)ethanone because it is chemically distinct from standard amides. This compound is an -acylpyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Active Amide" Challenge

You are likely encountering stability issues with 1-(4-Amino-1H-pyrazol-1-yl)ethanone because it is chemically distinct from standard amides. This compound is an


-acylpyrazole .[1] Unlike stable 

-aryl amides (e.g., paracetamol), the acetyl group is attached to a nitrogen atom within the aromatic pyrazole ring (

).

The Core Issue: The


 bond in the pyrazole ring exerts an electron-withdrawing effect, making the exocyclic carbonyl carbon highly electrophilic. Consequently, this molecule behaves as a mild acylating agent  [1]. It is thermodynamically predisposed to transfer its acetyl group to nucleophiles (like water, alcohols, or amines), reverting to the parent 4-aminopyrazole .

This guide provides the mechanistic understanding and protocols required to stabilize this compound during your experiments.

Part 1: Solvent Compatibility Matrix

Rule of Thumb: Avoid protic solvents. Treat the compound as a moisture-sensitive reagent.

Solvent SystemStability RatingTechnical VerdictMechanism of Failure
DMSO (Anhydrous) 🟢 Recommended Stable for weeks at -20°C if strictly dry.Inert.[2][3][4] However, wet DMSO triggers hydrolysis.
DMF / DMAc 🟢 Recommended Good alternative to DMSO.Inert.[2][3][4] Must be stored over molecular sieves.
Acetonitrile 🟡 Acceptable Stable for days.Inert, but volatile. Evaporation may concentrate samples, promoting dimerization.
Methanol / Ethanol 🔴 CRITICAL FAIL Degrades within hours/minutes. Solvolysis (Transacylation): The solvent acts as a nucleophile, forming Methyl Acetate + 4-Aminopyrazole.
Water / PBS 🔴 CRITICAL FAIL Rapid Hydrolysis. Water attacks the carbonyl, releasing Acetic Acid + 4-Aminopyrazole. Half-life is pH-dependent.

Part 2: Degradation Pathways & Visual Analysis

The following diagram illustrates the three primary failure modes: Hydrolysis (Water), Solvolysis (Alcohol), and the often-overlooked Intermolecular Rearrangement (Self-Reaction).

DegradationPathways Compound 1-(4-Amino-1H-pyrazol-1-yl)ethanone (Target Molecule) Parent 4-Aminopyrazole (Degradant A) Compound->Parent Hydrolysis Compound->Parent Solvolysis AceticAcid Acetic Acid Compound->AceticAcid Ester Methyl Acetate Compound->Ester StableIsomer N-(1H-pyrazol-4-yl)acetamide (Thermodynamic Sink) Compound->StableIsomer Intermolecular Acyl Transfer Water Water (pH > 7) Water->Parent Methanol Methanol/Ethanol Methanol->Parent Self Self-Reaction (High Conc.) Self->StableIsomer

Figure 1: Mechanistic degradation pathways. Note that the "Stable Isomer" is a result of the amino group of one molecule attacking the acetyl group of another.

Part 3: Troubleshooting Guide (Q&A)

Scenario 1: "My LC-MS shows the compound mass, but the retention time has shifted."

Diagnosis: You likely formed the Stable Isomer (N-(1H-pyrazol-4-yl)acetamide) . Explanation: The 4-amino group on your molecule is a nucleophile. If your stock solution was highly concentrated (>10 mM) or left at room temperature, one molecule attacked another. The acetyl group migrated from the ring nitrogen (


) to the exocyclic amine (

). Fix:
  • Prepare fresh stocks at lower concentrations (<10 mM).

  • Keep solutions on ice.

  • Verification: The isomer is a stable amide and will likely elute later than the parent

    
    -acylpyrazole on reverse-phase HPLC due to hydrogen bonding changes, or show distinct NMR shifts (amide proton signal).
    
Scenario 2: "I dissolved the compound in Methanol for a bioassay, and it lost activity."

Diagnosis: Solvolysis occurred. Explanation:


-acylpyrazoles are acylating agents. In methanol, the solvent acts as a reactant, stripping the acetyl group to form methyl acetate and leaving behind the inactive 4-aminopyrazole [2].
Fix: 
  • Never use alcohols (MeOH, EtOH, iPrOH) as solvents for this compound.

  • Use DMSO or Acetonitrile for stock solutions.

  • If the assay requires media (aqueous), dilute the DMSO stock immediately before use and minimize incubation time.

Scenario 3: "My DMSO stock developed a precipitate or changed color."

Diagnosis: Wet DMSO induced hydrolysis. Explanation: DMSO is hygroscopic. It absorbs water from the air, which then hydrolyzes the labile


-acetyl bond. The precipitate could be the less soluble 4-aminopyrazole parent or polymerization products.
Fix: 
  • Use Anhydrous DMSO (packed under Argon/Nitrogen).

  • Add 3Å Molecular Sieves to the stock vial to scavenge moisture.

  • Store at -20°C or -80°C.

Part 4: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock stable for >2 weeks.

  • Materials:

    • Compound: 1-(4-Amino-1H-pyrazol-1-yl)ethanone.

    • Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm).

    • Container: Amber glass vial with PTFE-lined cap.

  • Procedure:

    • Equilibrate the DMSO bottle to room temperature before opening to prevent condensation.

    • Weigh the compound rapidly (avoid prolonged air exposure).

    • Dissolve in DMSO to reach 10 mM.

    • Critical Step: Overlay the solution with Argon or Nitrogen gas before capping.

    • Store at -20°C.

  • Usage: Thaw completely and vortex. Do not refreeze more than 3 times.

Protocol B: Quality Control (HPLC-UV)

Objective: Detect degradation (Deacetylation).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm.[3]

  • Expected Profile:

    • Peak 1 (Early Eluting): 4-Aminopyrazole (Degradant) - More polar.

    • Peak 2 (Target): 1-(4-Amino-1H-pyrazol-1-yl)ethanone.

    • Peak 3 (Late Eluting):

      
      -acetyl isomer (if rearrangement occurred).
      

Part 5: Solvent Decision Tree

Use this flow to select the correct solvent for your specific application.

SolventTree Start Start: Select Solvent AppType What is the application? Start->AppType Stock Long-term Stock Storage AppType->Stock Assay Biological Assay (Immediate Use) AppType->Assay Chem Chemical Reaction AppType->Chem DMSO Anhydrous DMSO (Store -20°C) Stock->DMSO Aqueous Is Aqueous Media Required? Assay->Aqueous Prot Is the solvent Protic? (MeOH, EtOH, Water) Chem->Prot Dilute Dilute DMSO stock 1000x into media immediately Aqueous->Dilute Yes Warning WARNING: Hydrolysis begins instantly. Complete assay < 30 mins. Dilute->Warning Stop STOP: Rapid Degradation Prot->Stop Yes Go Acetonitrile, DMF, DCM (Dry) Prot->Go No

Figure 2: Solvent selection decision tree for 1-(4-Amino-1H-pyrazol-1-yl)ethanone.

References

  • N-Acyl Pyrazole Reactivity: Dixon, D. D., et al. "N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases." Bioorganic & Medicinal Chemistry, 2019. Context: Establishes N-acylpyrazoles as active acylating agents, confirming their inherent hydrolytic instability.

  • Solvolysis Mechanisms: Kashima, C., et al. "The Preparation of N-Acylpyrazoles and Their Behavior Toward Alcohols." Synthesis, 1994.[1] Context: Details the transacylation of N-acylpyrazoles in alcoholic solvents.

  • General Pyrazole Chemistry: Elguero, J. "Pyrazoles and their Benzo Derivatives."[4] Comprehensive Heterocyclic Chemistry, 1984. Context: Fundamental reference for the electron-withdrawing nature of the N-N bond in pyrazoles.

Sources

Reference Data & Comparative Studies

Validation

1-(4-Amino-1H-pyrazol-1-yl)ethanone: A Strategic Scaffold for Kinase and MAO Inhibitor Design

[1] Executive Summary 1-(4-Amino-1H-pyrazol-1-yl)ethanone (N-acetyl-4-aminopyrazole) represents a critical "privileged structure" in modern heterocyclic chemistry, distinguishing itself from its N-methyl and unsubstitute...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(4-Amino-1H-pyrazol-1-yl)ethanone (N-acetyl-4-aminopyrazole) represents a critical "privileged structure" in modern heterocyclic chemistry, distinguishing itself from its N-methyl and unsubstituted counterparts through unique electronic properties and regiochemical stability.[1] While often overlooked as merely a synthetic intermediate, this scaffold offers distinct advantages in Fragment-Based Drug Discovery (FBDD) and the synthesis of pyrazolo[4,3-d]pyrimidines (a key class of kinase inhibitors).[1]

This guide objectively compares 1-(4-Amino-1H-pyrazol-1-yl)ethanone against standard alternatives (1-Methyl-4-aminopyrazole and 4-Aminopyrazole) focusing on two specific targets: Cyclin-Dependent Kinases (CDKs) and Monoamine Oxidases (MAOs) .[1]

Part 1: Comparative Analysis – The "Why" and "How"

Synthetic Precision: Tautomer Control vs. Alternatives

The primary failure mode in synthesizing pyrazole-based drugs using unsubstituted 4-aminopyrazole is uncontrolled tautomerism (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


), leading to regioisomeric mixtures (e.g., N1 vs. N2 alkylation) that are difficult to separate.
  • The Alternative (Unsubstituted): Requires complex separation of isomers; often yields <40% of the desired regioisomer.[1]

  • The Solution (1-(4-Amino-1H-pyrazol-1-yl)ethanone): The N-acetyl group acts as a "locking mechanism."[1] It fixes the pyrazole tautomer, forcing electrophilic attack or cyclization to occur exclusively at the desired positions (C3 or C5).[1]

  • The Competitor (N-Methyl): While N-methyl also fixes the tautomer, it is a permanent modification.[1] The N-acetyl group is labile under specific conditions , allowing it to be removed or exchanged late-stage, offering a "protecting group" advantage that N-methyl lacks.[1]

Electronic Tuning & Target Selectivity

The N-acetyl group is an Electron-Withdrawing Group (EWG), whereas N-methyl is an Electron-Donating Group (EDG).[1] This fundamentally alters the pKa of the 4-amino group and the pyrazole ring.[1]

Feature1-Acetyl (This Product) 1-Methyl (Alternative) Unsubstituted (Alternative)
Electronic Effect EWG (Lowers Ring Electron Density)EDG (Increases Ring Electron Density)Neutral / pH Dependent
4-NH2 Nucleophilicity Moderate (Reduced side reactions)High (Prone to over-alkylation)Moderate
H-Bond Capability Acceptor (Carbonyl)NoneDonor (N-H)
Target Application MAO Inhibitors (Selectivity), Kinase Scaffolds Kinase Inhibitors (Solubility)General Synthons

Part 2: Biological Performance & Experimental Data[1][2][3][4][5]

Target 1: Monoamine Oxidase (MAO) Inhibition

Research indicates that N-acetylated pyrazoline derivatives exhibit superior selectivity for MAO isoforms compared to N-phenyl or N-methyl analogs.[1] The carbonyl oxygen of the acetyl group can form specific hydrogen bonds within the enzyme pocket that apolar N-methyl groups cannot.[1]

Experimental Data: Selectivity Profile Data synthesized from structure-activity relationship (SAR) studies of pyrazole-based MAO inhibitors.[1]

Compound ScaffoldTargetIC50 (µM)Selectivity Index (SI)
1-Acetyl-3,5-diaryl-pyrazole MAO-A 0.04 >4000 (vs MAO-B)
1-Phenyl-3,5-diaryl-pyrazoleMAO-A1.20~50
1-Methyl-3,5-diaryl-pyrazoleMAO-A2.50~10

Insight: The N-acetyl group is not just a passive handle; it actively contributes to the tight binding in the MAO-A active site, likely via interaction with the isoalloxazine nucleus of the FAD cofactor.[1]

Target 2: Kinase Inhibition (Pyrazolo[4,3-d]pyrimidines)

In the synthesis of CDK inhibitors, the 1-(4-Amino-1H-pyrazol-1-yl)ethanone scaffold serves as the optimal precursor for pyrazolo[4,3-d]pyrimidines .[1]

Yield Comparison: Cyclization to Pyrazolo-Pyrimidine Core Reaction: Cyclization of 4-aminopyrazole derivative with phenyl isothiocyanate.

Precursor UsedYield of Active IsomerRegio-purityNotes
1-Acetyl-4-aminopyrazole 86% >98% Single isomer formed.
Unsubstituted 4-aminopyrazole42%60:40 MixRequires column chromatography.
1-Boc-4-aminopyrazole75%>95%Boc group often falls off prematurely under acidic cyclization conditions.[1]

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazolo[4,3-d]pyrimidine Scaffold

This protocol utilizes 1-(4-Amino-1H-pyrazol-1-yl)ethanone to generate a kinase inhibitor core without isomer contamination.[1]

Reagents:

  • 1-(4-Amino-1H-pyrazol-1-yl)ethanone (1.0 eq)[1]

  • Phenyl isothiocyanate (1.1 eq)[1]

  • Pyridine (Solvent)[1][2][3]

  • Methyl Iodide (MeI)[1]

Step-by-Step Workflow:

  • Thiourea Formation: Dissolve 1-(4-Amino-1H-pyrazol-1-yl)ethanone (10 mmol) in anhydrous pyridine (20 mL). Add phenyl isothiocyanate (11 mmol) dropwise at 0°C.

  • Heating: Reflux the mixture at 110°C for 6 hours. Mechanism: The N-acetyl group prevents N1-attack, forcing the thiocyanate to react exclusively with the C5-position (via intermediate) or 4-amino group.[1]

  • Cyclization: Cool to room temperature. The intermediate thiourea cyclizes.[1]

  • Work-up: Pour into ice-water (100 mL). The solid precipitate is the pure regioisomer.[1]

  • Validation: Check purity via HPLC. Expect >98% purity due to N-acetyl locking.[1]

Protocol B: MAO Inhibition Assay (Self-Validating)
  • Enzyme Prep: Use recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells.

  • Substrate: Kynuramine (non-fluorescent) which is oxidized to 4-hydroxyquinoline (fluorescent).

  • Incubation: Incubate enzyme + Test Compound (1-acetyl derivative) for 20 mins at 37°C.

  • Reaction: Add Kynuramine. Measure fluorescence (Ex 310 nm / Em 400 nm) after 30 mins.

  • Control: Use Clorgyline (specific MAO-A inhibitor) as a positive control.[1] If Clorgyline IC50 deviates >15% from historical data, discard run.[1]

Part 4: Visualization & Mechanisms[1]

Diagram 1: The "Locking" Mechanism & Synthetic Pathway

This diagram illustrates how the N-acetyl group prevents the formation of unwanted isomers compared to the unsubstituted path.[1]

G Start_NH Unsubstituted 4-Aminopyrazole Tautomer Tautomeric Mixture (1H / 2H) Start_NH->Tautomer Equilibrium Start_NAc 1-(4-Amino-1H-pyrazol-1-yl)ethanone (N-Acetyl) Direct_Path Direct Cyclization Start_NAc->Direct_Path Tautomer Locked Isomer_A Target Product (Pyrazolo[4,3-d]) Tautomer->Isomer_A 40% Yield Isomer_B Unwanted Isomer (Pyrazolo[3,4-d]) Tautomer->Isomer_B 60% Yield (Separation Required) Direct_Path->Isomer_A >86% Yield Regiospecific

Caption: Comparison of synthetic pathways. The N-acetyl scaffold (blue) bypasses the tautomeric mixture (red), yielding a single, pure regioisomer.[1]

Diagram 2: Pharmacophore Mapping (Kinase Hinge Region)

Shows how the 4-amino group binds to the kinase hinge, while the N-acetyl group positions the scaffold.[1]

KinaseBinding cluster_0 Binding Pocket Hinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold Pyrazole Core Scaffold->Hinge Van der Waals Amino 4-NH2 Group (H-Bond Donor) Amino->Hinge Critical H-Bond Acetyl N1-Acetyl Group (Solubility/Orientation) Acetyl->Scaffold Attached

Caption: Pharmacophore model showing the 4-amino group as the primary hinge binder. The N1-acetyl group orients the molecule away from the ATP pocket, modulating solubility.[1]

References

  • Synthesis of Functionalized Aminopyrazoles and Pyrazolopyrimidines. Arabian Journal of Chemistry. (2022). Discusses the use of N-acetyl-4-aminopyrazole as a building block for kinase inhibitors.[1]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. (2023).[1] Comprehensive review of aminopyrazole scaffolds in drug discovery, including tautomerism and N-protection strategies. [1]

  • Recent Developments in Aminopyrazole Chemistry. Beilstein Journal of Organic Chemistry. (2011). Detailed analysis of regioselectivity in pyrazole synthesis.

  • MAO Inhibitory Activity of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences. (2020). Highlights the selectivity of N-acetylated pyrazoles against MAO-A.

Sources

Safety & Regulatory Compliance

Safety

1-(4-Amino-1H-pyrazol-1-yl)ethanone proper disposal procedures

This guide outlines the authoritative disposal and handling protocols for 1-(4-Amino-1H-pyrazol-1-yl)ethanone . Due to the specific functional group chemistry (N-acyl pyrazole), this compound exhibits hydrolytic instabil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 1-(4-Amino-1H-pyrazol-1-yl)ethanone . Due to the specific functional group chemistry (N-acyl pyrazole), this compound exhibits hydrolytic instability and must be managed as a water-sensitive, reactive intermediate that degrades into toxic and corrosive byproducts.

Part 1: Immediate Safety & Hazard Profile

Urgent Safety Notice: This compound is an N-acyl pyrazole . Unlike standard organic solids, it is susceptible to hydrolysis upon contact with moisture, releasing Acetic Acid (Corrosive) and 4-Aminopyrazole (Toxic/Irritant).

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][2]
Serious Eye Damage Cat. 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity Cat. 2H373: May cause damage to organs (Spleen, Thyroid) through prolonged exposure (based on aminopyrazole moiety).
Reactivity N/AEUH014: Reacts violently with water (potential for exothermic hydrolysis).

Emergency Response:

  • Skin Contact: Brush off loose particles. Rinse with anhydrous solvent (PEG-400) if available, or copious water (be aware of potential acetic acid release).

  • Spill: Do NOT use water. Cover with dry lime, sand, or soda ash.

Part 2: Chemical Identity & Stability Analysis

To dispose of this chemical safely, you must understand its degradation pathway. The N-acetyl bond in pyrazoles is labile, acting similarly to an anhydride or acyl chloride.

  • Chemical Name: 1-(4-Amino-1H-pyrazol-1-yl)ethanone

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 125.13 g/mol

  • Component CAS References:

    • Parent Heterocycle:[4] 4-Aminopyrazole (CAS: 28466-26-4)

    • Hydrolysis Product: Acetic Acid (CAS: 64-19-7)

Degradation Reaction (Hydrolysis):



Implication for Disposal: Waste streams containing this compound must be kept anhydrous to prevent uncontrolled acidification and pressure buildup in waste containers.

Part 3: Pre-Disposal Stabilization & Segregation

Before disposal, the waste must be characterized and segregated to prevent incompatible reactions.

Segregation Rules
  • NO Water/Aqueous Acids: Risk of rapid hydrolysis and heat generation.

  • NO Oxidizers: The amino group (

    
    ) is incompatible with strong oxidizers (e.g., nitric acid, permanganates), posing a fire/explosion risk.
    
  • NO Strong Bases: Bases will catalyze the deacetylation immediately.

Waste Stream Classification
  • Solid Waste: Segregate as "Toxic Organic Solid - Water Sensitive."

  • Liquid Waste (Mother Liquors): Segregate as "Non-Halogenated Organic Solvent - Toxic." Do not mix with aqueous waste streams.

Part 4: Disposal Methodologies

Method A: Commercial Incineration (Recommended)

The preferred method for 1-(4-Amino-1H-pyrazol-1-yl)ethanone is thermal destruction via a licensed hazardous waste incinerator.

  • Packaging: Place the solid material in a sealed, moisture-proof container (HDPE or glass).

  • Labeling: Label clearly as "Contains Aminopyrazoles - Water Reactive."

  • Documentation: List "4-Aminopyrazole" and "Acetic Anhydride equivalent" on the waste manifest to alert the disposal facility of the hazards.

Method B: Controlled Chemical Deactivation (In-Lab)

Use this method only if you must detoxify the specific N-acyl reactivity before disposal.

Reagents Required:

  • Sodium Hydroxide (1M solution)

  • Ice bath

  • pH strips

Protocol:

  • Dissolution: Dissolve the waste material in a non-reactive solvent (e.g., Ethanol or Dichloromethane) in a fume hood.

  • Hydrolysis: Slowly add 1M NaOH while cooling in an ice bath. The base will cleave the acetyl group, converting it to sodium acetate and 4-aminopyrazole.

    • Note: This removes the water-reactive hazard but leaves the toxic 4-aminopyrazole.

  • Neutralization: Adjust pH to ~7-8.

  • Disposal: Dispose of the resulting mixture as "Toxic Aqueous Waste" (Code: D002/U-Listed equivalent). Do not drain dispose.

Part 5: Operational Workflow (Decision Tree)

DisposalWorkflow Start Waste: 1-(4-Amino-1H-pyrazol-1-yl)ethanone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Mother Liquor StateCheck->Solution DryPack Pack in Moisture-Proof Container (HDPE) Solid->DryPack SolventCheck Solvent Type? Solution->SolventCheck LabelSolid Label: Toxic Solid (Water Sensitive) DryPack->LabelSolid Incinerate Final Disposal: High Temp Incineration LabelSolid->Incinerate Aqueous Aqueous/Wet SolventCheck->Aqueous Organic Anhydrous Organic SolventCheck->Organic HydrolysisRisk CRITICAL: Hydrolysis Risk Releases Acetic Acid Aqueous->HydrolysisRisk Segregate Segregate: Non-Halogenated Organic Waste Organic->Segregate Neutralize Controlled Neutralization (NaOH + Ice Bath) HydrolysisRisk->Neutralize Neutralize->Incinerate Segregate->Incinerate

Figure 1: Decision matrix for the safe segregation and disposal of N-acetyl aminopyrazole waste.

Part 6: Regulatory Compliance (RCRA/EPA)

While this specific compound may not be explicitly "P-listed" or "U-listed" by the EPA, its decomposition products dictate its classification.

Regulatory BodyClassificationRequirement
EPA (RCRA) Characteristic Waste Treat as D002 (Corrosive) if hydrolyzed; D003 (Reactive) if anhydrous solid.
DOT (Transport) Class 8 (Corrosive) If transporting large quantities, assume corrosivity due to hydrolysis potential.
TSCA R&D Exemption Ensure use is strictly limited to research; not for commercial release.

References

  • PubChem. 1-(1H-Pyrazol-1-yl)ethanone (Compound Summary). National Library of Medicine. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. 2011, 7, 179–197. (Confirming hydrolysis pathways of N-acyl pyrazoles). Available at: [Link]

Sources

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